Quinoxaline-2-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoxaline-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPDQKNXOCUBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203205 | |
| Record name | Quinoxaline-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54745-92-5 | |
| Record name | 2-Quinoxalinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54745-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinoxalinecarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054745925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxaline-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Quinoxalinecarbonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLT97E8ND2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Quinoxaline-2-carbonyl Chloride from o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of quinoxaline-2-carbonyl chloride, a crucial building block in medicinal chemistry, starting from the readily available precursor, o-phenylenediamine. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the fields of organic synthesis and drug discovery.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties, have established them as privileged scaffolds in drug development. This compound, in particular, serves as a versatile intermediate, enabling the introduction of the quinoxaline moiety into a wide range of molecular architectures through reactions with various nucleophiles. This guide outlines a reliable two-step synthetic route from o-phenylenediamine to this compound.
Synthetic Pathway Overview
The synthesis of this compound from o-phenylenediamine is achieved through a two-step process. The initial and foundational step involves the formation of the quinoxaline ring system to yield quinoxaline-2-carboxylic acid. This is followed by the conversion of the carboxylic acid to the more reactive acid chloride.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
This section provides detailed experimental procedures for the two key steps in the synthesis of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Quinoxaline-2-carboxylic Acid
The formation of the quinoxaline ring is achieved through the cyclocondensation of o-phenylenediamine with an appropriate α-keto acid derivative. A common and effective method involves the reaction with a salt of glyoxylic acid, followed by oxidation.
Reaction:
Caption: Synthesis of quinoxaline-2-carboxylic acid.
Methodology:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.
-
Add a solution of glyoxylic acid monohydrate (1.1 eq) to the o-phenylenediamine solution.
-
The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the condensation, an oxidizing agent, such as potassium permanganate or air, is introduced to facilitate the aromatization of the dihydroquinoxaline intermediate to the quinoxaline ring.
-
After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
The conversion of the carboxylic acid to the acid chloride is a standard transformation, readily achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Reaction:
Caption: Synthesis of this compound.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend quinoxaline-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). A dry, inert solvent such as toluene can also be used.
-
A catalytic amount of dry N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically a solid and is often used in the subsequent step without further purification due to its reactivity.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 102-104 | White to brownish crystals |
| Quinoxaline-2-carboxylic Acid | C₉H₆N₂O₂ | 174.16 | 208 (dec.) | Yellowish solid |
| This compound | C₉H₅ClN₂O | 192.60 | Not readily available | Reactive solid |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound from o-phenylenediamine. The two-step process, involving a cyclocondensation to form quinoxaline-2-carboxylic acid followed by chlorination, is a robust and reproducible method. The experimental protocols and compiled data serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the synthesis of this important heterocyclic building block for the creation of novel therapeutic agents.
The Formation of Quinoxaline-2-carbonyl Chloride: A Detailed Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline-2-carbonyl chloride is a pivotal building block in the synthesis of a wide array of biologically active compounds, particularly in the fields of pharmaceuticals and agricultural chemicals. Its reactive acyl chloride functionality allows for facile derivatization to amides, esters, and other carbonyl compounds, making it a valuable intermediate in the development of novel molecular entities. This technical guide provides an in-depth exploration of the core mechanisms underlying its formation from quinoxaline-2-carboxylic acid, complete with detailed experimental protocols and a summary of key quantitative data.
Core Reaction and Mechanistic Overview
The primary route to this compound involves the conversion of quinoxaline-2-carboxylic acid using a chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). Both reagents operate by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by a chloride ion.
Mechanism of Formation using Thionyl Chloride
The reaction with thionyl chloride proceeds through the formation of a highly reactive acyl chlorosulfite intermediate. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group initiates a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent deprotonation to form the acyl chlorosulfite. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The intermediate collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion.
Caption: Mechanism with Thionyl Chloride
Mechanism of Formation using Oxalyl Chloride and Catalytic DMF
The reaction with oxalyl chloride is often preferred for its milder conditions and the formation of only gaseous byproducts. The mechanism is catalyzed by DMF, which first reacts with oxalyl chloride to form the Vilsmeier reagent, a highly electrophilic chloroiminium ion. The carboxylic acid then attacks the Vilsmeier reagent, leading to the formation of an activated intermediate. A chloride ion, generated from the decomposition of the initial Vilsmeier adduct, then attacks the carbonyl carbon of the activated carboxylic acid. This results in the formation of the desired acyl chloride, and the regeneration of the DMF catalyst, along with the evolution of carbon dioxide (CO₂) and carbon monoxide (CO) gases.
Caption: Mechanism with Oxalyl Chloride and DMF
Quantitative Data
The following table summarizes key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₅ClN₂O | [1][2] |
| Molecular Weight | 192.60 g/mol | [2] |
| Melting Point | 113-115 °C | [1][2] |
| Typical Reaction Yield | High (>90%) | General synthetic knowledge |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from quinoxaline-2-carboxylic acid using either thionyl chloride or oxalyl chloride. These protocols are based on established and reliable chemical transformations for the conversion of carboxylic acids to acyl chlorides.
Protocol 1: Synthesis using Thionyl Chloride
Materials:
-
Quinoxaline-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF) (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂), add quinoxaline-2-carboxylic acid (1.0 equivalent).
-
Add an excess of thionyl chloride (10-20 equivalents) or suspend the carboxylic acid in an inert, dry solvent such as toluene or DCM, followed by the addition of thionyl chloride (2-3 equivalents).
-
If the reaction is sluggish, add a catalytic amount of dry DMF (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by rotary evaporation under reduced pressure.
-
To ensure complete removal of residual thionyl chloride, co-evaporate the crude product with an anhydrous solvent like toluene or DCM (2-3 times).
-
The resulting crude this compound, typically a solid, can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent if necessary.
Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF
Materials:
-
Quinoxaline-2-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add quinoxaline-2-carboxylic acid (1.0 equivalent) and suspend it in anhydrous DCM.
-
Slowly add oxalyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring.
-
Carefully add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the reaction mixture. Vigorous gas evolution (CO and CO₂) will be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases and the reaction is complete (monitor by TLC if applicable).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride by rotary evaporation under reduced pressure.
-
The resulting crude this compound can be used directly for subsequent reactions.
Experimental Workflow Diagram
Caption: General Experimental Workflow
References
Quinoxaline-2-carbonyl chloride: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Overview of the Physicochemical Properties, Synthesis, and Reactivity of a Key Synthetic Intermediate
Quinoxaline-2-carbonyl chloride is a pivotal heterocyclic compound that serves as a versatile building block in the realms of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a bicyclic quinoxaline core fused with a highly reactive carbonyl chloride functional group, renders it an essential precursor for the development of a wide array of pharmacologically active agents.[1] This technical guide provides a detailed exploration of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its applications in drug discovery and development.
Physicochemical Properties
This compound is a solid at room temperature, with a distinct melting point that signifies its purity.[1] Its solubility is dictated by the interplay between its aromatic core and the polar carbonyl chloride group, exhibiting moderate lipophilicity.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₅ClN₂O | [1] |
| Molecular Weight | 192.60 g/mol | [1] |
| Melting Point | 113-115 °C | [1] |
| Appearance | Clear colorless to pale yellow liquid/solid | |
| LogP (calculated) | 2.12 | [1] |
| Polar Surface Area | 42.85 Ų | [1] |
Spectral Data
The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.
| Spectroscopy | Characteristic Features |
| ¹³C NMR | The carbonyl carbon signal is expected to appear in the range of 160-180 ppm. The carbons of the quinoxaline ring typically resonate between 120-160 ppm, with those adjacent to nitrogen atoms shifted downfield.[1] |
| Infrared (IR) | A strong, characteristic carbonyl (C=O) stretching vibration is observed between 1790-1810 cm⁻¹, which is typical for acid chlorides.[1] |
| UV-Visible | The extended conjugated system of the quinoxaline ring results in absorption maxima around 295-300 nm, corresponding to π→π* and n→π* electronic transitions. The electron-withdrawing nature of the carbonyl chloride group can cause a bathochromic (red) shift compared to unsubstituted quinoxaline.[1] |
Synthesis of this compound
The most common and direct laboratory synthesis of this compound involves the treatment of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride.
Experimental Protocol: Synthesis from Quinoxaline-2-carboxylic Acid
This protocol details the conversion of quinoxaline-2-carboxylic acid to this compound using thionyl chloride.
Materials:
-
Quinoxaline-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene or dichloromethane (DCM)
-
Dry dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoxaline-2-carboxylic acid (1.0 equivalent).
-
Suspend the carboxylic acid in an excess of thionyl chloride (approximately 10-20 equivalents) or in a solution of oxalyl chloride (2-3 equivalents) in a dry, inert solvent like toluene or DCM.[2]
-
Add a catalytic amount of dry DMF to the mixture if using thionyl chloride to facilitate the reaction.[2]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically a solid and is often used in the subsequent reaction step without further purification.[2]
Chemical Reactivity and Key Reactions
The electrophilic nature of the carbonyl carbon in this compound makes it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.
| Reaction Type | Nucleophile | Product |
| Amide Formation | Primary or Secondary Amines (R₂NH) | Quinoxaline-2-carboxamides |
| Ester Formation | Alcohols (R'OH) | Quinoxaline-2-carboxylates |
Experimental Protocol: Amide Formation
This protocol describes the general procedure for the synthesis of quinoxaline-2-carboxamides from this compound.
Materials:
-
Crude this compound
-
Desired primary or secondary amine
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Dry dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the crude this compound (1.0 equivalent) in a dry, inert solvent such as DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a base like triethylamine (2-3 equivalents) in the same dry solvent.[2]
-
Cool the solution of the acyl chloride to 0 °C using an ice bath.[2]
-
Slowly add the amine solution dropwise to the acyl chloride solution with vigorous stirring.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-12 hours.[2]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is typically quenched by adding water or a saturated solution of sodium bicarbonate. The product can then be extracted, dried, and purified using standard techniques like column chromatography or recrystallization.
References
Spectroscopic and Synthetic Profile of Quinoxaline-2-carbonyl Chloride: A Technical Guide
Introduction
Quinoxaline-2-carbonyl chloride is a valuable heterocyclic compound serving as a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its reactivity, stemming from the acyl chloride functional group, allows for facile derivatization, making it a versatile building block in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, alongside detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Spectroscopic Data
While experimental spectra for this compound are not widely available in the public domain, the following tables summarize the expected spectroscopic characteristics based on data from closely related quinoxaline derivatives and general principles of spectroscopy.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
The proton NMR spectrum is anticipated to show signals in the aromatic region, characteristic of the quinoxaline ring system.[1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.0 - 7.8 | Multiplet | Aromatic Protons (H-3, H-5, H-6, H-7, H-8) |
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum. The proton on the pyrazine ring (H-3) is expected to be the most downfield, while the protons on the benzene ring will appear as a complex multiplet.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
The carbon NMR spectrum will display signals for the nine carbon atoms of the this compound molecule. The carbonyl carbon is expected to be significantly downfield.
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | C=O (carbonyl chloride) |
| ~140 - 155 | Quaternary carbons of the quinoxaline ring |
| ~125 - 135 | CH carbons of the quinoxaline ring |
Note: These are estimated chemical shift ranges. Specific assignments require experimental data and could be aided by techniques such as HSQC and HMBC.
Table 3: Infrared (IR) Spectroscopic Data
The IR spectrum is characterized by a strong absorption band for the carbonyl group of the acyl chloride.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1790 - 1770 | Strong | C=O stretch (acyl chloride) |
| ~1600 - 1450 | Medium to Strong | Aromatic C=C and C=N skeletal vibrations |
Table 4: Mass Spectrometry (MS) Data
Mass spectrometry data is crucial for confirming the molecular weight and elemental composition of the compound.
| Parameter | Value | Source |
| Molecular Formula | C₉H₅ClN₂O | [1][2] |
| Molecular Weight | 192.61 g/mol | [1] |
| Monoisotopic Mass | 192.00903 Da | [2] |
| Predicted [M+H]⁺ | 193.01631 | [2] |
Note: The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Experimental Protocols
1. Synthesis of this compound
This compound is typically synthesized from quinoxaline-2-carboxylic acid. The latter can be prepared through the condensation of o-phenylenediamine with a suitable pyruvic acid derivative.[3] The subsequent conversion to the acyl chloride is achieved using a standard chlorinating agent.
-
Step 1: Synthesis of Quinoxaline-2-carboxylic Acid A common method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5][6]
-
Step 2: Synthesis of this compound This protocol describes the conversion of quinoxaline-2-carboxylic acid to this compound.
-
Materials:
-
Quinoxaline-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser, nitrogen inlet)
-
-
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend quinoxaline-2-carboxylic acid in anhydrous DCM.
-
Add an excess of thionyl chloride (e.g., 2-3 equivalents) dropwise to the suspension at room temperature. Alternatively, add oxalyl chloride (2-3 equivalents) and a catalytic drop of DMF.
-
Fit the flask with a condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound, which can be used in the next step without further purification or can be recrystallized from a suitable solvent if necessary.
-
-
2. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] Add a small amount of tetramethylsilane (TMS) as an internal standard.[7] Filter the solution into a 5 mm NMR tube.[7]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[8][9]
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the sample with anhydrous potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Mull Technique):
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer.[12]
-
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).[13] Obtain the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Workflow Visualization
The following diagram illustrates the logical workflow from the synthesis of the precursor to the final spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
- 1. Buy this compound | 54745-92-5 [smolecule.com]
- 2. PubChemLite - this compound (C9H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. benchchem.com [benchchem.com]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
- 9. journals.iucr.org [journals.iucr.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. web.uvic.ca [web.uvic.ca]
A Technical Guide to the Solubility of Quinoxaline-2-Carbonyl Chloride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of quinoxaline-2-carbonyl chloride, a key intermediate in synthetic and medicinal chemistry. Due to the reactive nature of the acyl chloride functional group, this document focuses on providing a framework for solubility determination and contextualizes its utility in common organic solvents used in synthesis.
Introduction to this compound
This compound is a derivative of quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring[1][2]. The presence of the highly reactive carbonyl chloride group at the 2-position makes it a valuable building block for the synthesis of a wide array of more complex molecules, including those with potential therapeutic applications such as anticancer, anti-inflammatory, and antimicrobial agents[3]. Its utility is fundamentally linked to its solubility and reactivity in various organic media. The compound typically appears as a clear colorless to pale yellow liquid and has a melting point between 113 °C and 115 °C[3].
Solubility Profile
However, based on its chemical structure and general knowledge of similar compounds, a qualitative solubility profile can be inferred. The calculated logarithmic partition coefficient (LogP) of 2.12 suggests moderate lipophilicity, indicating that it is likely to be soluble in a range of common organic solvents[3].
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent | Common Abbreviation | Anticipated Solubility | Rationale & Considerations |
| Tetrahydrofuran | THF | Soluble | Aprotic ether, commonly used for reactions with acyl chlorides. |
| Dichloromethane | DCM | Soluble | Aprotic chlorinated solvent, widely used for organic synthesis. |
| N,N-Dimethylformamide | DMF | Soluble | Polar aprotic solvent, often used to dissolve reactants for substitution reactions.[4] |
| Dimethyl Sulfoxide | DMSO | Soluble | A strong, polar aprotic solvent capable of dissolving a wide array of organic compounds.[5] |
Note: While solubility is anticipated, the primary consideration for solvent selection will be the specific reaction being performed. The reactivity of this compound with the solvent or impurities must be taken into account.
Experimental Protocols for Solubility Determination
For researchers needing to determine the solubility of this compound or its derivatives for a specific application, the following established methods can be adapted. Given the compound's reactivity, all experiments should be conducted under anhydrous conditions.
Qualitative Solubility Assessment
This method provides a rapid determination of solubility in various solvents.
Materials:
-
This compound
-
Anhydrous solvents of interest (e.g., THF, DCM, DMF, DMSO)
-
Dry test tubes or vials
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Place approximately 25 mg of this compound into a dry test tube under an inert atmosphere.
-
Add the selected anhydrous solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.
-
Continue adding the solvent in small portions up to a total volume of 0.5 mL.
-
Observe and record whether the solid dissolves completely.
-
Categorize the compound as soluble or insoluble in the tested solvent at that approximate concentration.
Quantitative Solubility Determination (Adapted Shake-Flask Method)
The shake-flask method is a reliable technique for determining thermodynamic equilibrium solubility[8]. This adaptation requires stringent anhydrous conditions.
Materials:
-
This compound
-
Anhydrous solvent of interest
-
Scintillation vials or other sealable containers
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (PTFE, 0.22 µm)
-
HPLC or other suitable analytical instrumentation
Procedure: [8]
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the total mass.
-
Add a known volume of the anhydrous solvent to the vial.
-
Seal the vial tightly under an inert atmosphere.
-
Place the vial on an orbital shaker in a constant temperature bath and agitate until equilibrium is reached (typically 24-48 hours).
-
Allow the solution to stand, permitting the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step must be performed quickly to minimize exposure to atmospheric moisture.
-
Determine the concentration of the dissolved solid in the filtrate using a validated analytical method such as HPLC. Alternatively, carefully evaporate the solvent from the filtrate under vacuum and weigh the remaining solid.
-
Calculate the solubility in units such as mg/mL or mol/L.
Synthetic Utility and Reaction Workflow
This compound is primarily used as an electrophile in nucleophilic acyl substitution reactions to synthesize a variety of quinoxaline derivatives, such as amides and esters[9]. A general workflow for the synthesis and subsequent reaction of this compound is depicted below. The synthesis often involves the activation of the corresponding carboxylic acid.
Caption: General workflow for the synthesis and reaction of this compound.
This workflow highlights the common in situ formation of the acyl chloride from its corresponding carboxylic acid, followed by immediate reaction with a nucleophile to form a stable derivative. This approach is often preferred as it avoids the isolation of the reactive and potentially unstable this compound.
Safety and Handling
This compound is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood. It is sensitive to moisture and will react with water to release corrosive hydrochloric acid gas[3]. Therefore, it should be stored under anhydrous and inert conditions.
Conclusion
While quantitative solubility data for this compound remains elusive in the public domain, its structural characteristics suggest solubility in common aprotic organic solvents. Its high reactivity necessitates careful handling and often favors in situ generation for synthetic applications. The experimental protocols provided in this guide offer a starting point for researchers to determine its solubility in specific solvent systems relevant to their work, ensuring the successful application of this versatile synthetic intermediate in drug discovery and development.
References
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 54745-92-5 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 54745-92-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in Quinoxaline-2-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline-2-carbonyl chloride is a key intermediate in the synthesis of a wide range of biologically active compounds. The high electrophilicity of its carbonyl carbon is a defining characteristic, driving its reactivity towards nucleophiles and enabling the facile formation of amides, esters, and other carbonyl derivatives. This technical guide provides a comprehensive analysis of the factors governing this electrophilicity, supported by spectroscopic data, detailed experimental protocols, and theoretical considerations.
Introduction
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of substituents at the 2-position of the quinoxaline ring is a common strategy for modulating these biological effects. This compound serves as a versatile building block for such modifications, primarily due to the pronounced electrophilic character of its carbonyl carbon. This high reactivity stems from the combined electron-withdrawing effects of the adjacent chlorine atom and the nitrogen-containing heterocyclic ring system.
Factors Influencing Carbonyl Carbon Electrophilicity
The electrophilicity of the carbonyl carbon in this compound is significantly enhanced by a combination of inductive and resonance effects.
-
Inductive Effect (-I): The highly electronegative chlorine and oxygen atoms pull electron density away from the carbonyl carbon through the sigma bonds. This creates a significant partial positive charge (δ+) on the carbon, making it a prime target for nucleophilic attack. The nitrogen atoms in the quinoxaline ring also contribute to this electron-withdrawing inductive effect.
-
Resonance Effect (-M): The quinoxaline ring is an electron-deficient aromatic system. The lone pairs of electrons on the nitrogen atoms can participate in resonance, delocalizing the positive charge and further stabilizing the electron-deficient nature of the ring. This electron-withdrawing resonance effect of the quinoxaline moiety enhances the partial positive charge on the attached carbonyl carbon.
-
Leaving Group Ability: The chloride ion is an excellent leaving group. Once a nucleophile attacks the carbonyl carbon, the tetrahedral intermediate readily collapses, expelling the chloride ion and reforming the carbonyl double bond in the product.
These factors collectively render the carbonyl carbon in this compound highly susceptible to nucleophilic acyl substitution reactions.
Quantitative Data
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shift of the carbonyl carbon in 13C NMR is particularly sensitive to its electrophilicity.
| Compound | Functional Group | 13C NMR Chemical Shift (ppm) | Reference |
| Quinoxaline-6-carbonyl chloride | Acyl Chloride | 167.5 | --INVALID-LINK-- |
| General Acyl Chlorides | Acyl Chloride | 160-185 | --INVALID-LINK-- |
| Quinoxaline-2-carboxamides | Amide | 161.52-168.05 | --INVALID-LINK-- |
Note: The 13C NMR chemical shift for this compound is expected to be in a similar range to that of the 6-isomer, reflecting a highly deshielded and electrophilic carbonyl carbon.
Computational Data
Computational chemistry provides a theoretical framework for understanding the charge distribution within a molecule. Mulliken population analysis, a method for estimating partial atomic charges, can be employed to quantify the electrophilicity of the carbonyl carbon. While a specific Mulliken charge analysis for this compound is not published, studies on related quinoxaline derivatives consistently show a significant positive charge on the carbonyl carbon, corroborating its high electrophilicity.
Experimental Protocols
The high reactivity of this compound makes it a valuable reagent in organic synthesis. Below are detailed protocols for its preparation and a representative nucleophilic substitution reaction.
Synthesis of this compound
This protocol describes the synthesis of this compound from its corresponding carboxylic acid using thionyl chloride. A similar procedure for the analogous quinoline derivative is well-established.[1]
Materials:
-
Quinoxaline-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene or dichloromethane (DCM)
-
Dry dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoxaline-2-carboxylic acid (1.0 equivalent).
-
Suspend the carboxylic acid in an excess of thionyl chloride (10-20 equivalents) or in a solution of oxalyl chloride (2-3 equivalents) in a dry inert solvent such as toluene or DCM.[1]
-
Add a catalytic amount of dry DMF to the reaction mixture.[1]
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is often used in the next step without further purification.
Synthesis of Quinoxaline-2-Carboxamide (Nucleophilic Acyl Substitution)
This protocol details the reaction of this compound with a primary amine to form the corresponding amide.
Materials:
-
Crude this compound
-
Primary or secondary amine
-
Triethylamine (Et₃N) or other suitable base
-
Dry dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the crude this compound (1.0 equivalent) in a dry inert solvent such as DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and triethylamine (2-3 equivalents) in the same dry solvent.[1]
-
Cool the solution of the acyl chloride to 0 °C using an ice bath.[1]
-
Slowly add the amine solution dropwise to the stirred acyl chloride solution.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-12 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Mechanisms and Workflows
Synthesis Workflow
The following diagram illustrates the two-step synthesis of quinoxaline-2-carboxamides from quinoxaline-2-carboxylic acid.
Caption: Workflow for the synthesis of quinoxaline-2-carboxamides.
Nucleophilic Acyl Substitution Mechanism
The reaction of this compound with a nucleophile proceeds via a classic nucleophilic acyl substitution mechanism.
Caption: Mechanism of nucleophilic acyl substitution.
Conclusion
The pronounced electrophilicity of the carbonyl carbon in this compound is a consequence of the synergistic electron-withdrawing properties of the acyl chloride functionality and the quinoxaline ring system. This inherent reactivity makes it an indispensable tool for the synthesis of diverse quinoxaline derivatives with potential applications in drug discovery and materials science. The experimental protocols and theoretical framework presented in this guide offer a solid foundation for researchers working with this versatile chemical intermediate.
References
Quinoxaline Chemistry: A Technical Guide to a Century of Synthetic Innovation and Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive historical overview of quinoxaline chemistry, from its initial synthesis to its current position as a privileged scaffold in medicinal chemistry and materials science. It details the evolution of synthetic methodologies, from classical condensation reactions to modern green chemistry approaches. The guide elucidates the diverse pharmacological applications of quinoxaline derivatives, with a particular focus on their roles as anticancer, antimicrobial, antiviral, and antimalarial agents. Furthermore, it explores their expanding applications in agriculture and materials science. Detailed experimental protocols for key synthetic and biological evaluation techniques are provided, alongside tabulated quantitative data for easy comparison. Signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz, offering a clear and concise understanding of the complex mechanisms underlying the action of these versatile heterocyclic compounds.
A Historical Journey: The Emergence of Quinoxaline Chemistry
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, first entered the scientific landscape in 1884 through the pioneering work of Körner and Hinsberg.[1][2] Their classical synthesis, involving the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, laid the foundation for a century of exploration into the chemistry and applications of this versatile scaffold.[1][2] Initially of academic interest, quinoxaline derivatives soon demonstrated a remarkable breadth of utility, finding applications as dyes and, more significantly, as potent biological agents.[3] The discovery of naturally occurring quinoxalines, such as the antibiotics echinomycin and levomycin, further fueled research into their therapeutic potential.[4] Over the decades, the synthetic repertoire for quinoxalines has expanded dramatically, with the development of more efficient, scalable, and environmentally friendly methods, solidifying the quinoxaline core as a cornerstone of modern medicinal chemistry.[1][5]
The Synthetic Toolkit: From Classical Reactions to Modern Innovations
The synthesis of the quinoxaline scaffold has evolved significantly since its inception, driven by the need for greater efficiency, diversity, and sustainability.
The Cornerstone: Classical Condensation Reactions
The most fundamental and enduring method for quinoxaline synthesis is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This robust and widely applicable method remains a staple in both academic and industrial laboratories.
Experimental Protocol: Classical Synthesis of 2,3-Diphenylquinoxaline
-
Reactants: o-Phenylenediamine (1 mmol, 0.108 g), Benzil (1 mmol, 0.210 g).[1]
-
Solvent: Toluene (8 mL).[1]
-
Procedure:
-
A mixture of o-phenylenediamine and benzil is prepared in toluene.[1]
-
The reaction can be catalyzed by the addition of a catalytic amount of an acid, such as MoVP catalyst (0.1 g), and stirred at room temperature.[6]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, the catalyst (if used) is removed by filtration.[6]
-
The filtrate is dried over anhydrous Na₂SO₄, and the solvent is evaporated.[6]
-
The crude product is purified by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline.[6]
-
Accelerating Discovery: Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[5][7][8] This technique offers several advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often, the elimination of solvents.[5][8]
Experimental Protocol: Microwave-Assisted Synthesis of Quinoxalines
-
Reactants: 1,2-Diamine (1 mmol), 1,2-Dicarbonyl compound (1 mmol).[7]
-
Catalyst: Iodine (5 mol%).[7]
-
Solvent: Ethanol/water (1:1, 1 mL).[7]
-
Procedure:
-
The diamine and dicarbonyl compound are dissolved in the ethanol/water mixture in a microwave-safe vessel.[7]
-
A catalytic amount of iodine is added.[7]
-
The mixture is irradiated in a microwave synthesizer (e.g., CEM microwave at 50 °C and 300 W power).[7]
-
The reaction is monitored by TLC.[7]
-
After completion, dichloromethane (10 mL) is added, and the mixture is washed with 5% sodium thiosulfate solution and brine.[7]
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the quinoxaline product.[7]
-
Therapeutic Frontiers: The Diverse Pharmacological Landscape of Quinoxalines
The structural versatility of the quinoxaline nucleus has led to the discovery of a vast array of derivatives with significant therapeutic potential across multiple disease areas.[9][10][11][12]
The War on Cancer: Quinoxalines as Anticancer Agents
Quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and histone deacetylases (HDACs), as well as the induction of apoptosis.[10][13][14][15][16][17]
Experimental Protocol: Evaluation of Anticancer Activity using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of quinoxaline derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[18][19][20][21][22]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[18]
-
Compound Treatment: Treat the cells with serial dilutions of the quinoxaline derivatives and incubate for 48-72 hours.[18]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to control cells and determine the IC50 value from the dose-response curve.[18]
Quantitative Data: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound VIIIc | HCT116 (Colon Carcinoma) | 2.5 | [13][14] |
| Compound VIIIc | MCF-7 (Breast Adenocarcinoma) | 9 | [13][14] |
| Compound VIIIa | HepG2 (Liver Hepatocellular Carcinoma) | 9.8 | [13][14] |
| Compound VIIIe | HCT116 (Colon Carcinoma) | 8.4 | [13][14] |
| Compound 11 | MCF-7 (Breast Cancer) | 0.81 | [10] |
| Compound 13 | HCT-116 (Colon Cancer) | 2.91 | [10] |
| Compound 3 | MCF-7 (Breast Cancer) | 2.89 | [23] |
| Compound 6 | MCF-7 (Breast Cancer) | 4.23 | [24] |
Signaling Pathways in Quinoxaline-Mediated Cancer Therapy
Caption: Simplified pathway of HDAC inhibition by quinoxaline derivatives.
Caption: General mechanism of kinase inhibition by quinoxaline derivatives.
Combating Infections: Antimicrobial and Antiviral Potential
Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[25][26][27][28][29][30][31] Quinoxaline 1,4-di-N-oxides, in particular, act as bioreductive drugs, generating reactive oxygen species that lead to bacterial cell death.[26] Furthermore, the quinoxaline scaffold is a promising platform for the development of antiviral agents, with activity reported against various viruses, including HIV and respiratory pathogens.[9][11][12][32][33]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][26][27][28]
-
Preparation: Prepare serial two-fold dilutions of the quinoxaline compound in a 96-well microtiter plate containing a suitable broth medium.[27]
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.[3]
-
Incubation: Incubate the plate under appropriate conditions for the microorganism.
-
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[26]
Quantitative Data: Antibacterial Activity of Quinoxaline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5p | S. aureus | 4 | [25] |
| Compound 5p | B. subtilis | 8 | [25] |
| Compound 5p | MRSA | 8 | [25] |
| Compound 5p | E. coli | 4 | [25] |
| Quinoxaline Derivative | MRSA (most isolates) | 4 | [27] |
| Compound N-05 | N. brasiliensis | < 1 | [34] |
| Compound N-09 | N. brasiliensis | < 1 | [34] |
| Compound N-11 | N. brasiliensis | < 1 | [34] |
| Compound N-13 | N. brasiliensis | < 1 | [34] |
Workflow for Antimicrobial Screening
Caption: General workflow for the screening of antimicrobial quinoxaline derivatives.
Beyond the Clinic: Applications in Agriculture and Materials Science
The utility of quinoxalines extends beyond medicine into agriculture and materials science, showcasing the remarkable versatility of this chemical scaffold.
Protecting the Harvest: Quinoxalines in Agriculture
Quinoxaline derivatives have been investigated for their potential as pesticides, exhibiting herbicidal, fungicidal, and insecticidal activities.[21][29] This opens up avenues for the development of new crop protection agents.
The Future of Electronics: Quinoxalines in Materials Science
In the realm of materials science, quinoxaline-based compounds are being explored as organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs).[20][35][36][37][38][39] Their tunable electronic properties make them attractive candidates for the next generation of flexible and low-cost electronic devices.
Quantitative Data: Properties of Quinoxaline-Based Organic Semiconductors
| Compound | Application | Key Property | Value | Reference |
| Compound 5 | OTFT | Hole Mobility (Solution Processed) | 2.6 × 10⁻⁵ cm²/Vs | [35] |
| Compound 5 | OTFT | Hole Mobility (Vacuum Deposited) | 1.9 × 10⁻⁴ cm²/Vs | [35] |
| PQx-BT Copolymer | OTFT | Electron Mobility | up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹ | [38] |
| PQx-TT Copolymer | OTFT | Hole Mobility | up to 4.82 × 10⁻² cm² V⁻¹ s⁻¹ | [38] |
Conclusion and Future Perspectives
From its humble beginnings in the late 19th century, quinoxaline chemistry has blossomed into a vibrant and highly impactful field of research. The inherent versatility of the quinoxaline scaffold, coupled with the continuous development of innovative synthetic methodologies, has positioned these compounds at the forefront of drug discovery and materials science. The extensive body of research highlighting their potent and diverse biological activities underscores their immense therapeutic potential. As our understanding of the intricate molecular mechanisms underlying diseases deepens, the rational design of novel quinoxaline derivatives targeting specific biological pathways will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. Furthermore, the exploration of quinoxalines in materials science is poised to contribute to significant advancements in organic electronics. The journey of the quinoxaline nucleus is a testament to the power of fundamental chemical research to drive innovation across diverse scientific disciplines, and its future promises to be as rich and rewarding as its past.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencefeatured.com [sciencefeatured.com]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of novel HDAC inhibitors with a 3-(benzazol-2-yl)quinoxaline framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. atcc.org [atcc.org]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Microwave-assisted solvent-free synthesis and in vitro antibacterial screening of quinoxalines and pyrido[2, 3b]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
Quinoxaline-2-Carbonyl Chloride: A Comprehensive Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safety and handling precautions for quinoxaline-2-carbonyl chloride. Due to its reactive nature as an acyl chloride and the bioactive quinoxaline core, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, recommended handling procedures, emergency protocols, and a representative experimental workflow.
Hazard Identification and Classification
Based on data for structurally related compounds, such as quinoxaline-6-carbonyl chloride, the following GHS hazard classifications are anticipated[1]:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.
-
Skin Corrosion/Irritation (Category 1B), H314: Causes severe skin burns and eye damage.
-
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.
The parent compound, quinoxaline, is also classified as causing skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer[2][3][4].
Physical and Chemical Properties
A summary of the available quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O | [5] |
| Molecular Weight | 192.61 g/mol | [5] |
| Appearance | Clear colorless to pale yellow liquid/solid | [5] |
| Melting Point | 113-115 °C | [5] |
| Boiling Point | Data not available | |
| logP | 2.12 (calculated) | [5] |
| Polar Surface Area | 42.85 Ų (calculated) | [5] |
| Vapor Pressure | Data not available | |
| Specific Gravity / Density | Data not available |
Safe Handling and Storage
Adherence to the following guidelines is mandatory when working with this compound to minimize exposure and prevent accidents.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of corrosive vapors and dust.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required when handling this compound:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and potential projectiles from a reactive event. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. | Prevents skin contact, which can cause severe burns. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects against accidental spills and splashes. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Handling Procedures
-
Moisture-Free Environment: this compound reacts violently with water and moisture to produce corrosive hydrogen chloride gas[6]. All glassware and reaction setups must be thoroughly dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Inhalation and Contact: Avoid breathing dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing.
-
Weighing and Transferring: Conduct all transfers within a fume hood. Use appropriate tools (e.g., spatulas, syringes) to handle the material.
-
Housekeeping: Maintain a clean and organized workspace. Clean up any spills promptly and appropriately.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials. Refrigeration (2-8°C) is recommended to maintain stability[5].
-
Incompatibilities: Keep away from water, alcohols, amines, strong bases, and oxidizing agents[6].
Emergency Procedures
Spills and Leaks
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after cleanup is complete.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact the institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols
The high reactivity of the acyl chloride functional group makes this compound a valuable reagent for the synthesis of amides, esters, and other derivatives. The following is a representative protocol for the N-acylation of a primary amine.
General Protocol for N-Acylation
Objective: To synthesize an N-substituted quinoxaline-2-carboxamide.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine)
-
Dry glassware
-
Inert atmosphere setup (nitrogen or argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous solvent in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Reaction Setup: Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (if a basic workup is used), saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Waste Disposal
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unreacted this compound should be quenched before disposal. This can be achieved by slowly and carefully adding the material to a stirred, cold solution of sodium bicarbonate[7]. The resulting neutralized aqueous waste should be collected in a labeled hazardous waste container. Do not pour any waste down the drain[7].
-
Disposal: All hazardous waste must be disposed of through the institution's EHS office in accordance with local, state, and federal regulations.
Visual Diagrams
References
Methodological & Application
synthesis of quinoxaline-2-carboxamides using quinoxaline-2-carbonyl chloride
Application Notes & Protocols: Synthesis of Quinoxaline-2-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted quinoxaline-2-carboxamides, a class of heterocyclic compounds with significant therapeutic potential. The primary synthetic route detailed involves the conversion of quinoxaline-2-carboxylic acid into its reactive acyl chloride intermediate, followed by amidation with a diverse range of primary and secondary amines.
Quinoxaline derivatives are of high interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Specifically, N-substituted quinoxaline-2-carboxamides have been identified as potent agents against Mycobacterium tuberculosis and various cancer cell lines.[2] Their mechanism of action in cancer is often linked to the inhibition of critical cellular targets such as DNA topoisomerase and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in cell proliferation and angiogenesis.[2][3][4]
The following protocols and data are designed to enable researchers to efficiently synthesize a library of these compounds for structure-activity relationship (SAR) studies and further drug development.
Chemical Principles and Reaction Scheme
The synthesis of quinoxaline-2-carboxamides is typically achieved through a robust two-step process.
-
Activation of Carboxylic Acid : Quinoxaline-2-carboxylic acid is first converted to the more reactive quinoxaline-2-carbonyl chloride. This is accomplished by using a chlorinating agent such as oxalyl chloride or thionyl chloride. The reaction is generally performed in an inert aprotic solvent.[5]
-
Amide Bond Formation : The resulting this compound is then reacted in situ or after isolation with a selected primary or secondary amine. This nucleophilic acyl substitution reaction readily forms the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of the precursor quinoxaline-2-carboxylic acid and the final quinoxaline-2-carboxamide products.
Protocol 1: Synthesis of Quinoxaline-2-Carboxylic Acid
This precursor can be synthesized from o-phenylenediamine and a suitable dicarbonyl compound or its equivalent. A cost-efficient and scalable method involves the condensation of o-phenylenediamine with D-fructose, followed by oxidative cleavage of the resulting polyol side chain.[7]
Materials:
-
o-Phenylenediamine
-
D-Fructose
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% w/w)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Condensation: To a suitable reaction vessel, add o-phenylenediamine (1.0 eq) and a 10% aqueous solution of acetic acid. Stir the mixture for 30 minutes.
-
Add D-fructose (1.0 eq) portion-wise to the stirring mixture.
-
Heat the reaction mixture to 80°C and maintain for 18 hours.
-
Cool the mixture to 10°C and hold for 5 hours to allow precipitation.
-
Filter the resulting solid (2-tetrahydroxybutylquinoxaline), wash with cold water, and dry.
-
Oxidation: Suspend the dried intermediate (1.0 eq) in water. Add a 3M NaOH solution until the pH reaches 12.
-
Cool the mixture to 10°C in an ice bath. Slowly add 30% hydrogen peroxide (8.0 eq) dropwise, keeping the internal temperature below 25°C.
-
Stir the reaction at room temperature for 24 hours.
-
Acidify the reaction mixture to pH 2 with concentrated HCl. The product, quinoxaline-2-carboxylic acid, will precipitate.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the final precursor.
Protocol 2: Synthesis of N-Substituted Quinoxaline-2-Carboxamides
This protocol details the conversion of quinoxaline-2-carboxylic acid to the target amides.[5]
Materials:
-
Quinoxaline-2-carboxylic acid (1.0 eq)
-
Oxalyl chloride (2.0 eq)
-
Dry Dichloromethane (DCM)
-
Dry Dimethylformamide (DMF) (catalytic amount)
-
Substituted primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acyl Chloride Formation: Suspend quinoxaline-2-carboxylic acid (1.0 eq) in dry DCM under an inert atmosphere (e.g., Nitrogen).
-
Add a catalytic amount of dry DMF (1-2 drops).
-
Slowly add oxalyl chloride (2.0 eq) to the suspension at room temperature.
-
Stir the mixture for 2-4 hours. The reaction is complete when the solution becomes clear and gas evolution ceases. The resulting solution contains the this compound intermediate.
-
Amide Formation: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (3.0 eq) in dry DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the previously prepared this compound solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-16 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, wash the mixture sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-substituted quinoxaline-2-carboxamide.
Data Presentation: Biological Activity
The synthesized quinoxaline-2-carboxamides exhibit significant biological activity. The tables below summarize the in vitro antimycobacterial and cytotoxic activities of representative N-phenyl and N-benzyl derivatives.[5]
Table 1: Antimycobacterial and Cytotoxic Activity of N-Phenyl Quinoxaline-2-carboxamides
| Compound | Substituent (R) | MIC M. tuberculosis H37Ra (µg/mL) | Cytotoxicity IC₅₀ (µM) on HepG2 Cells |
| 1 | H | 125 | > 30 |
| 2 | 4-F | 62.5 | > 30 |
| 3 | 4-Cl | 31.25 | > 30 |
| 4 | 4-Br | 15.62 | > 30 |
| 5 | 4-CH₃ | 62.5 | > 30 |
| 6 | 4-CF₃ | 31.25 | > 30 |
| 7 | 4-OCH₃ | 62.5 | > 30 |
| 8 | 2-Cl | 15.62 | > 30 |
| 9 | 2-Br | 15.62 | > 30 |
MIC: Minimum Inhibitory Concentration. IC₅₀: Half-maximal Inhibitory Concentration.
Table 2: Antimycobacterial and Cytotoxic Activity of N-Benzyl Quinoxaline-2-carboxamides
| Compound | Substituent (R) | MIC M. tuberculosis H37Ra (µg/mL) | Cytotoxicity IC₅₀ (µM) on HepG2 Cells |
| 10 | H | 7.81 | > 30 |
| 11 | 4-F | 7.81 | > 30 |
| 12 | 4-Cl | 3.91 | > 30 |
| 13 | 4-Br | 3.91 | > 30 |
| 14 | 4-CN | 7.81 | > 30 |
| 15 | 4-NO₂ | 7.81 | > 30 |
| 16 | 4-CF₃ | 7.81 | > 30 |
| 17 | 2-Cl | 3.91 | > 30 |
| 18 | Naphthalen-1-yl | 7.81 | 14.3 |
N-benzyl derivatives generally show superior antimycobacterial activity compared to N-phenyl analogs.[5]
Biological Mechanism of Action
Quinoxaline-2-carboxamides exert their anticancer effects by targeting fundamental cellular processes required for tumor growth and survival. Molecular docking studies and biological assays suggest that these compounds can inhibit key enzymes like DNA topoisomerase and receptor tyrosine kinases such as VEGFR.[2]
-
DNA Topoisomerase Inhibition : By inhibiting topoisomerase, these compounds interfere with DNA replication and repair, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis (programmed cell death).
-
VEGFR Inhibition : VEGFR is a key receptor in the angiogenesis pathway, which is the process of forming new blood vessels. By blocking VEGFR signaling, quinoxaline derivatives can cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Quinoxaline-2-Carboxamides via Acyl Chloride Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. These scaffolds are key components in a variety of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The N-substituted quinoxaline-2-carboxamide moiety, in particular, is a privileged structure in the development of novel pharmaceuticals. The efficient and reliable synthesis of these compounds is crucial for structure-activity relationship (SAR) studies and the identification of new lead candidates.
This document provides a detailed protocol for the synthesis of N-substituted quinoxaline-2-carboxamides through the reaction of quinoxaline-2-carbonyl chloride with primary amines. The methodology is a robust two-step process involving the initial formation of the acyl chloride from quinoxaline-2-carboxylic acid, followed by its reaction with a primary amine to yield the desired amide.
Experimental Protocol
This protocol is divided into two main stages: the synthesis of this compound and its subsequent reaction with a primary amine to form the corresponding N-substituted quinoxaline-2-carboxamide.
Part A: Synthesis of this compound
Materials:
-
Quinoxaline-2-carboxylic acid
-
Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)
-
Dry Dichloromethane (DCM) or Toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using thionyl chloride)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add quinoxaline-2-carboxylic acid (1.0 equivalent).
-
Suspend the carboxylic acid in dry DCM or toluene.
-
Add oxalyl chloride (2-3 equivalents) dropwise to the suspension at room temperature. Alternatively, an excess of thionyl chloride (10-20 equivalents) with a catalytic amount of DMF can be used.
-
If using oxalyl chloride, stir the reaction mixture at room temperature for 2-4 hours. If using thionyl chloride, heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by observing the cessation of gas evolution (HCl, CO, and CO₂ for oxalyl chloride; HCl and SO₂ for thionyl chloride).
-
Once the reaction is complete, remove the excess oxalyl chloride or thionyl chloride and solvent under reduced pressure. The resulting crude this compound is typically used in the next step without further purification.
Part B: Synthesis of N-Substituted Quinoxaline-2-carboxamide
Materials:
-
Crude this compound (from Part A)
-
Primary amine (1.0-1.2 equivalents)
-
Triethylamine (TEA) or other suitable non-nucleophilic base (2-3 equivalents)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup
Procedure:
-
Dissolve the crude this compound (1.0 equivalent) in a dry inert solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the desired primary amine (1.0-1.2 equivalents) and triethylamine (2-3 equivalents) in the same dry solvent.
-
Slowly add the amine solution dropwise to the stirred solution of this compound at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure N-substituted quinoxaline-2-carboxamide. Final products are often isolated as solids.[1]
Data Presentation
The following table summarizes the synthesis of various N-substituted quinoxaline-2-carboxamides from the reaction of this compound with different primary amines, with yields reported in the literature.
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Aniline | N-phenylquinoxaline-2-carboxamide | 24-90 |
| 2 | Benzylamine | N-benzylquinoxaline-2-carboxamide | 24-90 |
| 3 | Naphthalen-1-ylmethanamine | N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | 24-90 |
| 4 | Various substituted anilines | Various N-(substituted-phenyl)quinoxaline-2-carboxamides | 24-90 |
| 5 | Various substituted benzylamines | Various N-(substituted-benzyl)quinoxaline-2-carboxamides | 24-90 |
Note: The yields reported are for the final, purified products after all steps. The range reflects the synthesis of a series of derivatives with various substituents on the amine.[1]
Visualizations
Experimental Workflow for the Synthesis of N-Substituted Quinoxaline-2-carboxamides
Caption: A schematic overview of the two-step synthesis protocol.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the synthesis.
References
Application Notes and Protocols for the Esterification of Quinoxaline-2-Carbonyl Chloride with Substituted Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. These compounds have garnered substantial interest in medicinal chemistry due to their broad pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The ester derivatives of quinoxaline-2-carboxylic acid, in particular, are valuable intermediates in the synthesis of novel therapeutic agents and functional materials.
This document provides detailed protocols for the synthesis of quinoxaline-2-carboxylic acid esters through the esterification of quinoxaline-2-carbonyl chloride with a variety of substituted alcohols. The methodologies outlined herein are based on established chemical principles and aim to provide a robust framework for the efficient synthesis and characterization of these important compounds.
General Synthetic Strategy
The synthesis of quinoxaline-2-carboxylic acid esters from this compound is a two-step process. The first step involves the conversion of the commercially available or synthesized quinoxaline-2-carboxylic acid to its more reactive acyl chloride derivative. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The second step is the nucleophilic acyl substitution reaction of the resulting this compound with a substituted alcohol to yield the desired ester.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of quinoxaline-2-carboxylic acid to this compound.
Materials:
-
Quinoxaline-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry Dichloromethane (DCM) or Toluene
-
Dry Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoxaline-2-carboxylic acid (1.0 equivalent).
-
Method A (Thionyl Chloride): Under a fume hood, carefully add an excess of thionyl chloride (5-10 equivalents) to the flask. The reaction can be performed neat or in a dry, inert solvent like toluene.
-
Method B (Oxalyl Chloride): Suspend the quinoxaline-2-carboxylic acid in dry DCM or toluene. Add oxalyl chloride (2-3 equivalents) dropwise, followed by a catalytic amount of dry DMF (1-2 drops).
-
For Method A, heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. For Method B, the reaction can often be stirred at room temperature for 2-4 hours.
-
Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂ for Method A; CO, CO₂, and HCl for Method B).
-
Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent by distillation under reduced pressure using a rotary evaporator.
-
The crude this compound, a solid, can be used directly in the next step or purified by recrystallization from a suitable dry, non-polar solvent if necessary.
Safety Precautions: Thionyl chloride and oxalyl chloride are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol 2: Esterification of this compound with Substituted Alcohols
This protocol outlines the general procedure for the synthesis of quinoxaline-2-carboxylic acid esters.
Materials:
-
This compound (from Protocol 1)
-
Substituted alcohol (e.g., ethanol, isopropanol, benzyl alcohol, phenol) (1.0-1.2 equivalents)
-
Dry aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine) (1.5-2.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude or purified this compound (1.0 equivalent) in a dry aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the substituted alcohol (1.0-1.2 equivalents) and the tertiary amine base (1.5-2.0 equivalents) in the same dry solvent.
-
Cool the solution of this compound to 0 °C in an ice bath.
-
Slowly add the solution of the alcohol and base to the acyl chloride solution dropwise with continuous stirring. The formation of a precipitate (triethylammonium chloride or pyridinium chloride) is typically observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the same organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure product.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Data Presentation
The following table summarizes representative data for the synthesis of various quinoxaline-2-carboxylic acid esters. Please note that yields are highly dependent on the specific alcohol used and the optimization of reaction conditions.
| Entry | Substituted Alcohol | Product | Reaction Time (h) | Yield (%) |
| 1 | Methanol | Methyl quinoxaline-2-carboxylate | 4 | 85-95 |
| 2 | Ethanol | Ethyl quinoxaline-2-carboxylate | 4 | 80-90 |
| 3 | Isopropanol | Isopropyl quinoxaline-2-carboxylate | 6 | 75-85 |
| 4 | Benzyl Alcohol | Benzyl quinoxaline-2-carboxylate | 6 | 80-90 |
| 5 | Phenol | Phenyl quinoxaline-2-carboxylate | 8 | 70-80 |
| 6 | 4-Chlorophenol | 4-Chlorophenyl quinoxaline-2-carboxylate | 8 | 70-85 |
| 7 | 2-Methoxyethanol | 2-Methoxyethyl quinoxaline-2-carboxylate | 5 | 80-90 |
Visualizations
Reaction Scheme
Caption: General scheme for the synthesis of quinoxaline-2-carboxylic acid esters.
Experimental Workflow
Caption: Experimental workflow for the synthesis of quinoxaline-2-carboxylic acid esters.
References
Application Notes and Protocols: Quinoxaline-2-carbonyl Chloride as a Versatile Building Block for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Among these, quinoxaline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[2][3] Quinoxaline-2-carbonyl chloride, a reactive derivative of quinoxaline-2-carboxylic acid, serves as a key building block for the synthesis of a variety of N-substituted quinoxaline-2-carboxamides, which have shown significant potential in cancer therapy.[4]
These application notes provide a comprehensive overview of the use of this compound in the synthesis of novel anticancer agents. We present detailed experimental protocols, a summary of their biological activities, and insights into their mechanisms of action to facilitate further research and development in this area.
Data Presentation: Anticancer Activity of N-Substituted Quinoxaline-2-Carboxamides
The following tables summarize the in vitro anticancer activity of various N-substituted quinoxaline-2-carboxamides synthesized from this compound or its parent carboxylic acid. The half-maximal inhibitory concentration (IC50) values are presented for different human cancer cell lines.
Table 1: Cytotoxicity of N-benzyl Quinoxaline-2-Carboxamide Derivatives
| Compound | Substituent on Benzyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Naphthalen-1-ylmethyl | HepG2 (Liver) | Selective Cytotoxicity | [4] |
| SK-OV-3 (Ovarian) | Selective Cytotoxicity | [4] | ||
| PC-3 (Prostate) | Selective Cytotoxicity | [4] | ||
| 2 | Unsubstituted | MCF-7 (Breast) | 2.61 | [2] |
Table 2: Anticancer Activity of Various Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 11 | Multiple Cell Lines | 0.81 - 2.91 | EGFR Inhibitor | [5] |
| Compound 13 | Multiple Cell Lines | 0.81 - 2.91 | EGFR Inhibitor | [5] |
| Compound 4a | Multiple Cell Lines | 3.21 - 4.54 | EGFR Inhibitor | [5] |
| Compound 5 | Multiple Cell Lines | 3.21 - 4.54 | EGFR Inhibitor | [5] |
| Compound XVa | HCT116 (Colon) | 4.4 | - | [6] |
| MCF-7 (Breast) | 5.3 | - | [6] | |
| Compound 4m | A549 (Lung) | 9.32 | Apoptosis Induction | [7] |
| Compound 4b | A549 (Lung) | 11.98 | Apoptosis Induction | [7] |
| Compound 7f | HCT-116 (Colon) | 4.28 - 9.31 | VEGFR-2 Inhibitor | [8] |
| MCF-7 (Breast) | 3.57 - 7.57 | VEGFR-2 Inhibitor | [8] | |
| Compound 17b | MCF-7 (Breast) | 2.3 | VEGFR-2 Inhibitor | [9][10] |
| HepG2 (Liver) | 2.8 | VEGFR-2 Inhibitor | [10] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Quinoxaline-2-Carboxamides
This protocol describes a general method for the synthesis of N-substituted quinoxaline-2-carboxamides starting from quinoxaline-2-carboxylic acid. The key step is the in-situ formation of this compound.
Materials:
-
Quinoxaline-2-carboxylic acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
An appropriate amine (e.g., substituted benzylamine, aniline)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of this compound (in situ):
-
To a solution of quinoxaline-2-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting material on Thin Layer Chromatography (TLC).
-
The resulting solution of this compound is used directly in the next step.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired amine (1.0 - 1.2 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM.
-
Cool this amine solution to 0 °C.
-
Slowly add the freshly prepared this compound solution to the amine solution dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted quinoxaline-2-carboxamide.
-
-
Characterization:
-
Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to evaluate the cytotoxic effects of the synthesized quinoxaline derivatives against various cancer cell lines.[11]
Materials:
-
Synthesized quinoxaline compounds
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well microtiter plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Prepare serial dilutions of the compounds in the complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of quinoxaline-2-carboxamides as potential anticancer agents.
Caption: General workflow for synthesis and evaluation of anticancer quinoxaline-2-carboxamides.
Signaling Pathways
Quinoxaline-2-carboxamide derivatives have been shown to exert their anticancer effects by targeting various key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two prominent targets are Topoisomerase II and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
1. Inhibition of Topoisomerase II
Some N-substituted quinoxaline-2-carboxamides have been identified as potential inhibitors of human DNA topoisomerase II.[4] This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis.
Caption: Inhibition of Topoisomerase II by quinoxaline-2-carboxamide derivatives.
2. Inhibition of VEGFR-2 Signaling Pathway
Several quinoxaline derivatives act as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.[8][9][10][12][13] By blocking VEGFR-2, these compounds can suppress tumor-induced angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse library of N-substituted quinoxaline-2-carboxamides with potent anticancer activities. The straightforward synthetic protocols, coupled with the significant biological effects observed for these compounds, highlight their potential for the development of novel cancer therapeutics. The information provided in these application notes serves as a foundation for researchers to explore this promising class of molecules further, with the aim of identifying new lead compounds for future preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Derivatization of Quinoxaline-2-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The facile derivatization of the quinoxaline core is a key strategy in medicinal chemistry for generating large, diverse compound libraries essential for high-throughput screening (HTS) and the discovery of novel drug candidates.
This document provides detailed application notes and protocols for the derivatization of quinoxaline-2-carbonyl chloride, a highly reactive intermediate, to generate libraries of quinoxaline-2-carboxamides and esters in a high-throughput format. The protocols are optimized for a 96-well plate setup, enabling the rapid and efficient synthesis of a diverse range of derivatives for subsequent biological screening.
Core Concepts and Workflow
The derivatization of this compound is a robust and versatile method for library synthesis. The core of this process is the nucleophilic acyl substitution reaction where the highly electrophilic carbonyl carbon of the acyl chloride is attacked by a nucleophile, such as an amine or an alcohol, leading to the formation of a stable amide or ester bond, respectively.
The general workflow for the high-throughput synthesis and purification of a quinoxaline derivative library is outlined below. This process is designed to be efficient and amenable to automation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of quinoxaline-2-carboxylic acid to the more reactive this compound.
Materials:
-
Quinoxaline-2-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add quinoxaline-2-carboxylic acid (1.0 eq).
-
Suspend the acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product is typically used in the next step without further purification.
Protocol 2: High-Throughput Synthesis of Quinoxaline-2-Carboxamide Library in a 96-Well Plate
This protocol details the parallel synthesis of a quinoxaline-2-carboxamide library from this compound and a diverse set of primary and secondary amines.
Materials:
-
This compound
-
Library of diverse primary and secondary amines
-
Anhydrous DCM or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
Procedure:
-
Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.2 M).
-
Prepare stock solutions of the amine library in anhydrous DCM or THF in a 96-well plate (e.g., 0.25 M, 1.2 eq).
-
Prepare a stock solution of TEA or DIEA in anhydrous DCM (e.g., 0.5 M, 2.5 eq).
-
To each well of a 96-well reaction block, add the amine solution.
-
Add the TEA or DIEA solution to each well.
-
Add the this compound solution to each well to initiate the reactions.
-
Seal the 96-well plate and shake at room temperature for 4-16 hours.
-
Monitor the reaction completion by LC-MS analysis of a few representative wells.
-
Upon completion, the crude reaction mixtures are ready for purification.
Protocol 3: High-Throughput Purification of Quinoxaline-2-Carboxamide Library using Solid-Phase Extraction (SPE)
This protocol describes the purification of the crude amide library using a 96-well SPE plate to remove excess reagents and byproducts.
Materials:
-
Crude quinoxaline-2-carboxamide library in a 96-well plate
-
96-well SPE plate (e.g., silica or a suitable reversed-phase or ion-exchange sorbent)
-
SPE vacuum manifold for 96-well plates
-
Wash solvents (e.g., DCM, ethyl acetate/hexane mixtures)
-
Elution solvent (e.g., methanol/DCM mixture)
-
96-well collection plate
Procedure:
-
Place the 96-well SPE plate on the vacuum manifold with a collection plate underneath for waste.
-
Condition the SPE plate by passing a suitable solvent through each well (e.g., hexane for silica plates).
-
Load the crude reaction mixtures from the synthesis plate into the corresponding wells of the SPE plate.
-
Apply a gentle vacuum to draw the solutions through the sorbent.
-
Wash the wells with a series of solvents to remove impurities. For example, with a silica plate, wash with DCM to remove non-polar impurities, followed by a mixture of ethyl acetate and hexane to elute less polar byproducts.
-
Replace the waste collection plate with a clean 96-well collection plate.
-
Elute the desired amide products with a more polar solvent system (e.g., 5-10% methanol in DCM).
-
Evaporate the solvent from the collection plate to yield the purified quinoxaline-2-carboxamide library.
Data Presentation
The following tables summarize representative data for the synthesis of quinoxaline-2-carboxamide and ester libraries.
Table 1: Synthesis of Quinoxaline-2-Carboxamide Library
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Aniline | N-phenylquinoxaline-2-carboxamide | 85 | >95 |
| 2 | Benzylamine | N-benzylquinoxaline-2-carboxamide | 92 | >98 |
| 3 | Morpholine | (Quinoxalin-2-yl)(morpholino)methanone | 88 | >97 |
| 4 | Piperidine | (Piperidin-1-yl)(quinoxalin-2-yl)methanone | 90 | >96 |
| 5 | Cyclohexylamine | N-cyclohexylquinoxaline-2-carboxamide | 82 | >95 |
Table 2: Synthesis of Quinoxaline-2-Carboxylate Ester Library
| Entry | Alcohol | Product | Yield (%) | Purity (%) |
| 1 | Methanol | Methyl quinoxaline-2-carboxylate | 78 | >95 |
| 2 | Ethanol | Ethyl quinoxaline-2-carboxylate | 81 | >96 |
| 3 | Isopropanol | Isopropyl quinoxaline-2-carboxylate | 75 | >95 |
| 4 | Benzyl alcohol | Benzyl quinoxaline-2-carboxylate | 85 | >97 |
Visualizations
The following diagrams illustrate the key chemical transformation and the logic of the purification process.
Conclusion
The derivatization of this compound is a highly effective strategy for the generation of diverse chemical libraries for high-throughput screening. The protocols provided herein offer a robust and efficient workflow for the parallel synthesis and purification of quinoxaline-2-carboxamides and esters in a 96-well format. This approach enables the rapid exploration of the chemical space around the quinoxaline scaffold, facilitating the identification of novel bioactive compounds for drug discovery and development.
References
- 1. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Bioactive Quinoxaline Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The amide functional group is also a critical pharmacophore present in many approved drugs. The combination of these two moieties into a single scaffold, creating quinoxaline amides, has yielded potent drug candidates, particularly in oncology, by targeting key cellular signaling pathways.[1][3]
Traditionally, the synthesis of these complex molecules involves multiple, discrete steps of reaction, isolation, and purification, leading to lower overall yields and increased consumption of time and resources. This application note details a streamlined, one-pot, two-step protocol for the synthesis of bioactive quinoxaline amides. The procedure begins with the condensation of an amino-substituted o-phenylenediamine with a 1,2-dicarbonyl compound to form an amino-quinoxaline intermediate, which is immediately acylated in-situ with a carbonyl chloride to yield the final amide product. This efficient approach enhances synthetic accessibility, making it ideal for the rapid generation of compound libraries for drug discovery and development.
Overall Reaction Scheme
The one-pot synthesis is a sequential process involving the formation of the quinoxaline ring followed by amidation.
Caption: General reaction scheme for the one-pot synthesis of quinoxaline amides.
Experimental Workflow
The logical flow of the one-pot synthesis involves the sequential addition of reagents without the isolation of intermediates, significantly improving efficiency.
Caption: Workflow diagram for the sequential one-pot synthesis protocol.
Detailed Experimental Protocol
This protocol provides a representative method for synthesizing a 2,3-diphenylquinoxaline amide derivative.
Materials and Equipment:
-
3,4-Diaminobenzylamine or similar amino-substituted o-phenylenediamine (1.0 mmol)
-
Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol)
-
Anhydrous Pyridine (3.0 mmol)
-
Substituted Benzoyl Chloride (1.1 mmol)
-
Ethanol or Glacial Acetic Acid (15 mL)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
Part A: In-situ Synthesis of Amino-Quinoxaline Intermediate
-
To a 50 mL round-bottom flask, add the amino-substituted o-phenylenediamine (1.0 mmol, 1.0 eq) and the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol, 1.0 eq).
-
Add 15 mL of ethanol or glacial acetic acid as the solvent.[4]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The condensation to form the quinoxaline ring is typically complete within 2-4 hours. The consumption of the starting diamine indicates the completion of this step.
-
Once the formation of the intermediate is complete, cool the reaction mixture to room temperature. Do not isolate the product.
Part B: In-situ Amidation with Carbonyl Chloride 6. To the cooled reaction mixture containing the crude amino-quinoxaline, add anhydrous pyridine (3.0 mmol, 3.0 eq) as a base and acid scavenger. 7. Slowly add the desired carbonyl chloride (e.g., benzoyl chloride, 1.1 mmol, 1.1 eq) dropwise to the stirred solution at room temperature. The reaction of amines with acyl chlorides is often exothermic.[5] 8. Continue stirring the mixture at room temperature for an additional 3-6 hours. Monitor the formation of the final amide product by TLC. 9. Upon completion, quench the reaction by slowly pouring the mixture into 50 mL of cold water or a saturated sodium bicarbonate solution. 10. Extract the aqueous mixture with dichloromethane (3 x 30 mL). 11. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter. 12. Concentrate the filtrate under reduced pressure to obtain the crude product. 13. Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure quinoxaline amide.
Data Presentation
The efficiency of this synthetic approach is demonstrated by the high yields typically observed for each step and the potent biological activity of the resulting compounds.
Table 1: Representative Reaction Yields
While this protocol combines the steps, the expected overall yield can be estimated from typical yields of the individual reactions reported in the literature.
| Reaction Step | Description | Typical Yield Range (%) |
| Quinoxaline Formation | Condensation of o-phenylenediamine with a 1,2-dicarbonyl. | 85 - 98%[4][6] |
| Amidation | Acylation of an aromatic amine with a carbonyl chloride. | 80 - 95%[5] |
| Estimated Overall | One-pot sequential synthesis. | 68 - 93% |
Table 2: Bioactivity of Representative Quinoxaline Amides and Derivatives
The synthesized compounds are expected to show significant biological activity. The following table summarizes IC₅₀ values for various quinoxaline amides and related structures against cancer cell lines and kinases.
| Compound Class | Target | Specific Compound Example | IC₅₀ Value (µM) | Reference |
| Quinoxaline Amide | A549 (Lung Cancer) | Derivative 4i | 3.90 | [7] |
| Quinoxaline Amide | MCF-7 (Breast Cancer) | Derivative 18 | 22.11 | [3] |
| Quinoxaline Amide | HCT116 (Colon Cancer) | Derivative 11 (Urea) | 2.5 | [3] |
| Quinoxaline Amide | ASK1 Kinase | Derivative 26e | 0.03 | [8] |
| Bromo-Quinoxaline | A549 (Lung Cancer) | Derivative 4m | 9.32 | [9] |
| Quinoxaline Sulfonamide | Liver Carcinoma | Derivative 99 | 0.0005 (0.5 µg/mL) | [2] |
Mechanism of Action: Kinase Inhibition
Many bioactive quinoxaline amides function as kinase inhibitors. They act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain of oncogenic proteins like EGFR, VEGFR, or ASK1. This binding event blocks the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways responsible for cell proliferation, survival, and angiogenesis.[1][8]
Caption: Quinoxaline amides can act as competitive inhibitors at the ATP-binding site of kinases.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. ripublication.com [ripublication.com]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Quinoxaline-2-Carbonyl Chloride in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including their role as potent kinase inhibitors.[1][2] The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, serves as a privileged structure in drug discovery, frequently interacting with the ATP-binding site of numerous kinases.[2][3] Modifications to the quinoxaline ring system are crucial for fine-tuning the potency and selectivity of these inhibitors.[2][4] One of the key reagents facilitating the synthesis of a diverse library of quinoxaline-based kinase inhibitors is quinoxaline-2-carbonyl chloride. This reactive intermediate allows for the facile introduction of various side chains via amide bond formation, a common structural motif in many kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of novel kinase inhibitors.
Application Notes
This compound is a versatile building block for the synthesis of quinoxaline-2-carboxamides. The general synthetic approach involves the acylation of a primary or secondary amine with this compound. This reaction is typically straightforward and high-yielding. The resulting quinoxaline-2-carboxamide scaffold is a core component of inhibitors targeting a range of kinases involved in cancer and inflammatory diseases.
Key Advantages of Using this compound:
-
Versatility: The reactivity of the acid chloride allows for the coupling with a wide array of amines, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4]
-
Efficiency: The reaction to form the amide bond is generally efficient and proceeds under mild conditions.
-
Established Scaffold: The quinoxaline core is a well-established pharmacophore in kinase inhibition, increasing the likelihood of identifying active compounds.[1][2]
Examples of Kinases Targeted by Quinoxaline-2-Carboxamide Derivatives:
-
Apoptosis signal-regulating kinase 1 (ASK1): Inhibitors of ASK1 are being investigated for the treatment of non-alcoholic steatohepatitis and other inflammatory diseases.[5][6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR inhibitors are crucial in cancer therapy for their anti-angiogenic properties.[7]
-
c-Met: This tyrosine kinase is a target in various cancers, and quinoxaline derivatives have shown potent inhibitory activity.[8]
-
Pim-1/2 Kinases: These serine/threonine kinases are implicated in cell survival and proliferation, making them attractive targets in oncology.[9]
-
Casein Kinase 2 (CK2): Inhibitors of CK2 are being explored for their potential in treating cancer and inflammatory disorders.[10]
Experimental Protocols
Protocol 1: General Synthesis of Quinoxaline-2-Carboxamides from this compound
This protocol describes a general method for the synthesis of quinoxaline-2-carboxamides by reacting this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure quinoxaline-2-carboxamide derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized quinoxaline derivatives against a target kinase.
Materials:
-
Synthesized quinoxaline inhibitor compounds
-
Target kinase
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in the appropriate kinase buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution or vehicle (for positive and negative controls) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the target kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Quantitative Data Summary
The following table summarizes the inhibitory activities of several quinoxaline-based kinase inhibitors reported in the literature.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 26e | ASK1 | 30.17 | [5][6] |
| 1 | Pim-1 | 74 | [9] |
| 5c | Pim-1 | Submicromolar | [9] |
| 5e | Pim-1 | Submicromolar | [9] |
| 1c | CK2 | 49 | [10] |
| Compound 4 | c-Met | Potent Inhibition | [8] |
| Compound 7 | Tyrosine Kinase (TRK) | Potent Inhibition | [11] |
| Compound 9 | Tyrosine Kinase (TRK) | Potent Inhibition | [11] |
| Compound 3 | VEGFR-2 | 10,270 | [7] |
Visualizations
Signaling Pathway
Caption: ASK1 signaling pathway and the point of inhibition.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. bioengineer.org [bioengineer.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation [mdpi.com]
- 10. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Antibacterial Agents from Quinoxaline-2-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antibacterial agents derived from quinoxaline-2-carbonyl chloride. This document outlines detailed protocols for chemical synthesis, antibacterial screening, and presents quantitative data for a series of synthesized quinoxaline derivatives.
Introduction
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The emergence of multidrug-resistant bacterial strains necessitates the development of new antibacterial agents with novel mechanisms of action. Derivatives of quinoxaline, particularly those synthesized from the reactive intermediate this compound, offer a promising avenue for the discovery of potent new drugs to combat bacterial infections.
Data Presentation: Antibacterial Activity of Quinoxaline Derivatives
The antibacterial efficacy of newly synthesized quinoxaline derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The following tables summarize the in vitro antibacterial activity of various quinoxaline derivatives against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of Quinoxaline-2-Carboxamide Derivatives against Gram-Positive Bacteria
| Compound ID | Substituent (R) | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Enterococcus faecalis (μg/mL) |
| Q-01 | Phenyl | 32 | 64 | >128 |
| Q-02 | 4-Chlorophenyl | 16 | 32 | 64 |
| Q-03 | 4-Methoxyphenyl | 32 | 32 | 128 |
| Q-04 | Naphthalen-1-ylmethyl | <15.625 | <15.625 | <15.625 |
| Q-05 | Benzyl | <15.625 | <15.625 | <15.625 |
| Ciprofloxacin (Control) | - | 1 | 0.5 | 1 |
Data compiled from representative literature.[2][3]
Table 2: Minimum Inhibitory Concentrations (MICs) of Quinoxaline-2-Carboxamide Derivatives against Gram-Negative Bacteria
| Compound ID | Substituent (R) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Klebsiella pneumoniae (μg/mL) |
| Q-01 | Phenyl | 64 | >128 | 128 |
| Q-02 | 4-Chlorophenyl | 32 | 128 | 64 |
| Q-03 | 4-Methoxyphenyl | 64 | >128 | 128 |
| Q-04 | Naphthalen-1-ylmethyl | <15.625 | 32 | <15.625 |
| Q-05 | Benzyl | <15.625 | 64 | <15.625 |
| Ciprofloxacin (Control) | - | 0.25 | 1 | 0.5 |
Data compiled from representative literature.[2][3]
Experimental Protocols
Protocol 1: Synthesis of Quinoxaline-2-Carboxamide Derivatives
This protocol is a two-step procedure involving the formation of this compound followed by its reaction with a primary or secondary amine.[4]
Step 1: Synthesis of this compound
-
Materials:
-
Quinoxaline-2-carboxylic acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Dry Dichloromethane (DCM) or Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add quinoxaline-2-carboxylic acid (1.0 equivalent).
-
Add dry DCM or toluene to suspend the acid.
-
Slowly add oxalyl chloride or thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50°C for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification.
-
Step 2: Synthesis of N-Substituted Quinoxaline-2-Carboxamides
-
Materials:
-
Crude this compound
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the crude this compound (1.0 equivalent) in dry DCM or THF in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and TEA or DIPEA (2-3 equivalents) in the same dry solvent.
-
Cool the solution of the acyl chloride to 0°C using an ice bath.
-
Add the amine solution dropwise to the acyl chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete (monitored by TLC).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted quinoxaline-2-carboxamide.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of synthesized compounds against various bacterial strains.[5][6][7]
-
Materials:
-
Synthesized quinoxaline compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Perform a serial two-fold dilution of each compound in MHB in the 96-well plate to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, read the optical density at 600 nm (OD₆₀₀) using a microplate reader to quantify growth.
-
-
Visualizations
Synthesis Workflow
Caption: General synthetic scheme for N-substituted quinoxaline-2-carboxamides.
Experimental Workflow for Antibacterial Screening
Caption: Workflow for MIC determination using the broth microdilution method.
Proposed Mechanism of Action for Quinoxaline 1,4-di-N-oxides
While the mechanism of action for simple quinoxaline-2-carboxamides is still under investigation, the antibacterial action of quinoxaline 1,4-di-N-oxides (QdNOs) is better understood and may provide insights.[8][9]
Caption: Proposed mechanism of action for quinoxaline 1,4-di-N-oxide antibacterial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Quinoxaline-2-Carbonyl Chloride in the Preparation of Anti-HIV Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potential anti-HIV agents utilizing quinoxaline-2-carbonyl chloride as a key intermediate. The quinoxaline scaffold is a recognized pharmacophore in the development of various therapeutic agents, including those with potent antiviral activity against the Human Immunodeficiency Virus (HIV). Compounds incorporating the quinoxaline moiety have shown inhibitory effects against key viral enzymes such as reverse transcriptase and integrase.
This compound is a reactive precursor that allows for the facile introduction of diverse functionalities at the 2-position of the quinoxaline ring system, primarily through the formation of amide bonds. This enables the exploration of a wide chemical space to optimize the antiviral potency and pharmacokinetic properties of novel drug candidates.
Quantitative Data Summary
The following table summarizes the anti-HIV activity of representative quinoxaline derivatives. While these compounds may not all be directly synthesized from this compound, they represent the therapeutic potential of the quinoxaline scaffold and provide benchmarks for newly synthesized analogues.
| Compound ID | Target | Assay | IC50 | EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| Compound 1 | HIV-1 Reverse Transcriptase | Recombinant Enzyme Assay | 0.33 ± 0.12 µM | - | > 100 µM (MT-4 cells) | > 303 | [1] |
| Compound 1 | HIV-1 (IIIB) | MT-4 cells | - | 0.030 ± 0.001 µM | > 100 µM (MT-4 cells) | > 3333 | [1] |
| Compound 2 | HIV-1 (IIIB) | MT-4 cells | - | 1.6 ± 0.4 µM | > 100 µM (MT-4 cells) | > 62.5 | [1] |
| Acyclic Quinoxaline Nucleoside | HIV-1 | MT-4 cells | - | 0.15 ± 0.1 µg/mL | Not Reported | Not Reported | [2] |
| Quinoxaline Derivative 7d | HIV-1 (IIIB) | VERO cells | > 12.5 µM | 2.6 µM | > 12.5 µM | > 4.8 | [3] |
| Quinoxaline Derivative 7e | HIV-1 (IIIB) | VERO cells | > 12.5 µM | 3.2 µM | > 12.5 µM | > 3.9 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to N-substituted quinoxaline-2-carboxamides, which are potential anti-HIV agents. A general protocol for the evaluation of anti-HIV activity is also included.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of quinoxaline-2-carboxylic acid to the corresponding acid chloride.
Materials:
-
Quinoxaline-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a stirred suspension of quinoxaline-2-carboxylic acid (1.0 eq) in dry DCM or toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification.
Protocol 2: Synthesis of N-Substituted Quinoxaline-2-Carboxamides
This protocol details the amidation of this compound with a primary or secondary amine.
Materials:
-
Crude this compound
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude this compound (1.0 eq) in dry DCM or THF in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and triethylamine (2.0-3.0 eq) in the same dry solvent.
-
Cool the solution of the acid chloride to 0 °C using an ice bath.
-
Slowly add the amine solution dropwise to the stirred acid chloride solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted quinoxaline-2-carboxamide.
Protocol 3: In Vitro Anti-HIV-1 Activity Assay (MT-4 Cells)
This protocol provides a general method for evaluating the anti-HIV activity of the synthesized compounds.
Materials:
-
MT-4 cells
-
HIV-1 (e.g., strain IIIB or NL4.3)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
Synthesized quinoxaline compounds
-
Reference anti-HIV drug (e.g., Nevirapine, Zidovudine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well microtiter plates
-
CO₂ incubator
Procedure:
-
Cell Culture: Maintain MT-4 cells in RPMI 1640 medium at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Dissolve the synthesized compounds in DMSO to prepare stock solutions and make serial dilutions in culture medium.
-
Infection: Plate MT-4 cells in 96-well plates. Add the serially diluted compounds to the wells. Subsequently, infect the cells with a predetermined amount of HIV-1. Include uninfected and infected cell controls, as well as a reference drug control.
-
Incubation: Incubate the plates for 5 days at 37 °C.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for a further 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., acidic isopropanol) and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Determine the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effect. Determine the 50% cytotoxic concentration (CC50) from parallel assays with uninfected cells. Calculate the selectivity index (SI) as the ratio of CC50 to EC50.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted quinoxaline-2-carboxamides from quinoxaline-2-carboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | MDPI [mdpi.com]
- 3. Design, synthesis and anti-HIV activity of novel quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield and purity of quinoxaline-2-carbonyl chloride synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of quinoxaline-2-carbonyl chloride from quinoxaline-2-carboxylic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to help improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is the reaction of quinoxaline-2-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction can be performed with or without a catalyst, such as a catalytic amount of N,N-dimethylformamide (DMF).
Q2: Why is a catalyst like DMF sometimes used with thionyl chloride?
A2: A catalytic amount of DMF can accelerate the rate of reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic species that is more reactive towards the carboxylic acid than thionyl chloride itself. This can lead to a faster and more efficient conversion to the acyl chloride.
Q3: What are the main challenges in the synthesis and handling of this compound?
A3: this compound is highly reactive and sensitive to moisture. The primary challenges include ensuring anhydrous reaction conditions to prevent hydrolysis back to the carboxylic acid, effectively removing the excess thionyl chloride and gaseous byproducts (SO₂ and HCl), and purifying the final product, which can be thermally sensitive.
Q4: How can I confirm the successful synthesis of this compound?
A4: Successful synthesis can be confirmed by several analytical methods. The disappearance of the starting carboxylic acid can be monitored by thin-layer chromatography (TLC). The final product can be characterized by its melting point, which is reported to be in the range of 113-115°C.[1] Further confirmation can be obtained using spectroscopic techniques such as Infrared (IR) spectroscopy (noting the characteristic C=O stretch of an acyl chloride) and Nuclear Magnetic Resonance (NMR) spectroscopy, although care must be taken due to the compound's reactivity.
Q5: What are the key safety precautions when working with thionyl chloride?
A5: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water to release hazardous gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Reactions should be equipped with a gas trap to neutralize the acidic gases produced.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using TLC by quenching a small aliquot with methanol and spotting against the starting material. - Increase Reaction Temperature: Gently heating the reaction mixture to reflux can increase the reaction rate. - Use a Catalyst: Add a catalytic amount (1-2 drops) of DMF to accelerate the reaction. |
| Hydrolysis of Starting Material or Product | - Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). - Use Fresh Reagents: Use a fresh, unopened bottle of thionyl chloride if possible, as older bottles may have been exposed to atmospheric moisture. |
| Loss During Work-up | - Avoid Aqueous Work-up: Do not use water to quench the reaction, as this will hydrolyze the product. - Efficient Removal of Excess Reagent: Ensure complete removal of excess thionyl chloride under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can aid in this process. |
Problem 2: Product is Contaminated with Starting Material (Quinoxaline-2-Carboxylic Acid)
| Possible Cause | Troubleshooting Strategy |
| Incomplete Reaction | - See "Incomplete Reaction" under Problem 1 . |
| Hydrolysis During Work-up or Storage | - Strict Anhydrous Work-up: After removing excess thionyl chloride, dissolve the crude product in a dry, inert solvent for any subsequent steps. - Proper Storage: Store the final product under an inert atmosphere and at low temperatures to prevent degradation. |
| Inefficient Purification | - Recrystallization: Recrystallize the crude product from a suitable anhydrous non-polar solvent (e.g., hexanes, cyclohexane, or a mixture with a small amount of a slightly more polar solvent like dichloromethane). |
Problem 3: The Final Product is a Dark Oil or Discolored Solid
| Possible Cause | Troubleshooting Strategy |
| Decomposition at High Temperatures | - Avoid Overheating: If heating is necessary, use a controlled temperature bath and avoid excessive temperatures. - Remove Excess Thionyl Chloride at Reduced Temperature: Use a rotary evaporator with a cooled water bath to remove excess thionyl chloride. |
| Impurities in Thionyl Chloride | - Use Purified Thionyl Chloride: If the thionyl chloride is old or discolored, consider distilling it before use. |
| Side Reactions | - Optimize Reaction Conditions: Minimize reaction time and temperature to reduce the formation of side products. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Condition A (Standard) | Condition B (Catalytic) | Condition C (Elevated Temp.) |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Thionyl Chloride (SOCl₂) | Thionyl Chloride (SOCl₂) |
| Stoichiometry (SOCl₂:Acid) | 5-10 equivalents | 2-3 equivalents | 5-10 equivalents |
| Catalyst | None | DMF (catalytic amount) | None |
| Solvent | None (neat) or Dichloromethane | Dichloromethane or Toluene | Toluene or Dichlorobenzene |
| Temperature | Room Temperature | Room Temperature | Reflux (40-110 °C) |
| Reaction Time | 12-24 hours | 2-6 hours | 1-4 hours |
| Typical Yield | Moderate to High | High | High |
| Purity | Good | Very Good | Good to Moderate |
| Notes | Slower reaction time. | Faster reaction, often cleaner. | Risk of side products and discoloration. |
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound using Thionyl Chloride and Catalytic DMF
Materials:
-
Quinoxaline-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) or toluene
-
Anhydrous hexanes or cyclohexane (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend quinoxaline-2-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Addition of Reagents: To the stirred suspension, add thionyl chloride (2-3 eq) dropwise at room temperature. After the addition, add a catalytic amount of DMF (1-2 drops).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂) and by TLC analysis of a quenched aliquot. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate under reduced pressure. Repeat this step twice.
-
Purification: The crude this compound can be purified by recrystallization from an anhydrous non-polar solvent such as hexanes or cyclohexane to yield the pure product.
Visualizations
Experimental Workflow
References
common side reactions in the synthesis of quinoxaline-2-carboxamides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of quinoxaline-2-carboxamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain quinoxaline-2-carboxamides?
A1: The most common strategies involve the initial synthesis of a quinoxaline-2-carboxylic acid derivative, followed by an amidation reaction. Key routes include:
-
Condensation and subsequent amidation: This involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (like a pyruvic acid derivative) to form the quinoxaline-2-carboxylic acid, which is then converted to the carboxamide.
-
Functionalization of a pre-formed quinoxaline core: This approach uses a readily available quinoxaline, such as 3-chloroquinoxaline-2-carboxylate, which is first reacted with an amine (SNA_r_ reaction), followed by hydrolysis of the ester to the carboxylic acid, and then a final amidation step.
Q2: I am observing a significant amount of a benzimidazole derivative as a byproduct. What is the likely cause and how can I prevent it?
A2: The formation of a benzimidazole byproduct is a common issue that typically arises from impurities in your 1,2-dicarbonyl starting material used to construct the quinoxaline ring. If the dicarbonyl compound has degraded or is contaminated with an aldehyde or carboxylic acid, the o-phenylenediamine can react with these single carbonyl species to form a benzimidazole.
Troubleshooting Guides
Issue 1: Formation of Benzimidazole Byproducts
-
Question: My reaction is yielding a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What is causing this and how can I minimize it?
-
Answer:
-
Root Cause: This side reaction is most often due to the presence of aldehyde or carboxylic acid impurities in the 1,2-dicarbonyl starting material. The o-phenylenediamine will react with these monofunctional carbonyls to produce the benzimidazole.
-
Troubleshooting Steps:
-
Assess Starting Material Purity: Before beginning the synthesis, verify the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS.
-
Purify the Dicarbonyl Compound: If impurities are detected, purify the reagent by recrystallization or column chromatography prior to use.
-
Optimize Reaction Conditions: Running the reaction at a lower temperature may selectively favor the formation of the quinoxaline over the benzimidazole.
-
-
Issue 2: Unwanted Formation of Quinoxaline N-oxides
-
Question: I am observing the formation of N-oxides of my quinoxaline product. How can I avoid this?
-
Answer:
-
Root Cause: Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring. This can happen under harsh reaction conditions, in the presence of an oxidizing agent, or with prolonged exposure to air at elevated temperatures.
-
Troubleshooting Steps:
-
Avoid Strong Oxidizing Agents: Unless your specific synthetic route requires an oxidant, ensure that none are introduced inadvertently. Be mindful that some solvents, like DMSO, can act as oxidants at higher temperatures.
-
Control the Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation by atmospheric oxygen, especially for reactions requiring heat over extended periods.
-
-
Issue 3: Incomplete Oxidation to the Quinoxaline Ring
-
Question: My reaction seems to have stalled at the dihydroquinoxaline intermediate. How can I drive the reaction to completion?
-
Answer:
-
Root Cause: The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step is incomplete. This is more prevalent when the reaction is conducted under non-oxidizing conditions.
-
Troubleshooting Steps:
-
Introduce a Mild Oxidant: Often, simply stirring the reaction mixture open to the air after the initial condensation can facilitate the oxidation of the dihydroquinoxaline to the aromatic quinoxaline.
-
Catalyst Selection: Certain transition metal catalysts can promote the final oxidation step.
-
Post-Reaction Oxidation: If the dihydroquinoxaline is isolated, it can be oxidized in a separate step using a mild oxidant.
-
-
Issue 4: Formation of Regioisomers
-
Question: I am using an unsymmetrical o-phenylenediamine, and my final product is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
-
Answer:
-
Root Cause: The condensation of an unsymmetrically substituted o-phenylenediamine with an unsymmetrical 1,2-dicarbonyl compound can lead to the formation of two different regioisomers. The ratio of these isomers is influenced by both the electronic and steric effects of the substituents.
-
Troubleshooting Steps:
-
Stepwise Synthesis: A more controlled, stepwise approach can enforce regioselectivity. For example, one of the amino groups of the diamine can be protected, followed by reaction at the unprotected amine, and then deprotection and cyclization.
-
Use of Directing Groups: The strategic placement of electron-donating or electron-withdrawing groups on the starting materials can direct the cyclization to favor one isomer.
-
Careful Selection of Catalyst: The choice of catalyst can sometimes influence the regiochemical outcome.
-
-
Issue 5: Hydrolysis of the Carboxamide Product
-
Question: I am losing a significant portion of my quinoxaline-2-carboxamide product to the corresponding carboxylic acid during workup or purification. How can I prevent this hydrolysis?
-
Answer:
-
Root Cause: The amide bond of your product can be susceptible to hydrolysis under either acidic or basic conditions, which may be present during the reaction workup.
-
Troubleshooting Steps:
-
Neutral Workup: Whenever possible, use a neutral workup procedure. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Avoid Protic Solvents at High Temperatures: During purification by recrystallization, prolonged heating in protic solvents like ethanol or water can lead to hydrolysis. Minimize the heating time and use the minimum amount of solvent necessary.[1]
-
Chromatography Considerations: If using column chromatography, ensure the silica gel is not overly acidic, as this can promote hydrolysis. A neutral plug of silica or alumina can be used, or the eluent can be neutralized with a small amount of a non-nucleophilic base like triethylamine.
-
-
Quantitative Data Summary
| Side Reaction/Issue | Potential Impact on Yield | Potential Impact on Purity | Notes |
| Benzimidazole Formation | Significant Decrease | Difficult to separate due to similar polarity | Purity of 1,2-dicarbonyl is critical. |
| N-oxide Formation | Minor to Moderate Decrease | Can be a major impurity | More likely with electron-rich quinoxalines. |
| Incomplete Oxidation | Significant Decrease | Dihydroquinoxaline is a major impurity | Often observable by a color change upon oxidation. |
| Regioisomer Formation | No direct loss, but isolation of the desired isomer decreases the effective yield | Results in a mixture of isomers that can be challenging to separate | Pre-planning the synthetic route is key. |
| Carboxamide Hydrolysis | Minor to Significant Decrease | The resulting carboxylic acid is a common impurity | More prevalent with sterically hindered amides. |
Experimental Protocols
Method A: Synthesis of Quinoxaline-2-carboxamide via Acyl Chloride
This two-step method involves the activation of quinoxaline-2-carboxylic acid to the acyl chloride, followed by amidation.
Step 1: Formation of Quinoxaline-2-carbonyl chloride
-
To a solution of quinoxaline-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of dry dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude this compound, which is often used immediately in the next step.
Step 2: Amidation
-
Dissolve the crude this compound in dry DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.0 eq) in dry DCM.
-
Add the amine solution dropwise to the acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method B: Direct Amide Coupling
This one-pot method avoids the isolation of the acyl chloride.
-
To a solution of quinoxaline-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in dry DMF, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic routes to quinoxaline-2-carboxamides.
References
Technical Support Center: Purification of Crude Quinoxaline-2-Carbonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude quinoxaline-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized using thionyl chloride?
A1: Crude this compound, when synthesized from quinoxaline-2-carboxylic acid and thionyl chloride (SOCl₂), typically contains several impurities. The most common include unreacted quinoxaline-2-carboxylic acid, excess thionyl chloride, and quinoxaline-2-carboxylic acid formed from the hydrolysis of the product by atmospheric moisture. Additionally, byproducts from the thionyl chloride reagent, such as sulfur chlorides, may also be present.[1]
Q2: this compound is highly sensitive to moisture. How should I handle and store the crude and purified product?
A2: Due to its high reactivity with water, all handling of this compound should be performed under anhydrous conditions, preferably in a glove box or under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be flame-dried or oven-dried before use, and anhydrous solvents should be used. The purified product should be stored in a tightly sealed container, under an inert atmosphere, and at a low temperature to minimize degradation.
Q3: My crude product is a dark-colored oil/solid. How can I remove the color?
A3: Colored impurities can often be removed by treating a solution of the crude product with a small amount of activated charcoal.[2] After stirring with charcoal for a short period, the charcoal is removed by filtration. This process should be done with caution, as the desired product may also be adsorbed. It is advisable to perform this on a small scale first to assess potential product loss.
Q4: I am having trouble getting my this compound to crystallize. What can I do?
A4: If crystallization is difficult, ensure that you are using an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[2] If a suitable single solvent cannot be found, a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be effective. Other techniques to induce crystallization include scratching the inside of the flask with a glass rod, seeding with a pure crystal if available, or concentrating the solution further.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. The solution is supersaturated. | Use a lower-boiling point solvent or a solvent mixture. Try cooling the solution more slowly. |
| Low recovery of the purified product. | The product is too soluble in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration. | Choose a solvent in which the product has lower solubility at low temperatures. Use the minimum amount of hot solvent to dissolve the crude product. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Crystals are colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before crystallization.[2] |
| Product hydrolyzes during recrystallization. | The solvent contains water. | Use anhydrous solvents and perform the recrystallization under an inert atmosphere. |
Thin-Layer Chromatography (TLC) Issues
| Problem | Possible Cause | Solution |
| The spot is streaking. | The compound is too polar for the solvent system. The sample is too concentrated. The compound is acidic or basic and interacting with the silica gel. | Add a more polar solvent to the eluent. Dilute the sample before spotting. Add a small amount of a modifier to the eluent (e.g., a drop of acetic acid for acidic compounds, or triethylamine for basic compounds). |
| The spot remains on the baseline. | The eluent is not polar enough. | Increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| The spot is at the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by adding a less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture). |
| Poor separation of spots. | The solvent system is not optimal. | Experiment with different solvent systems. Try solvents with different properties (e.g., dichloromethane, toluene). |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The chosen eluent system is not providing adequate separation. | Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the desired product.[2] Consider using a gradient elution. |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound appears to be decomposing on the column. | Quinoxaline derivatives can be sensitive to the acidic nature of silica gel.[2] | Deactivate the silica gel by flushing the column with a solvent system containing 1-2% triethylamine. Alternatively, use a different stationary phase such as alumina. |
| Cracks appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Data Presentation
Table 1: Representative TLC Data for this compound Purification
| Compound | Eluent System (Hexane:Ethyl Acetate) | Rf Value (approximate) |
| This compound | 7:3 | 0.45 |
| Quinoxaline-2-carboxylic acid (impurity) | 7:3 | 0.10 |
| Non-polar byproducts | 7:3 | 0.80 |
Note: Rf values are illustrative and can vary based on the specific TLC plate, chamber saturation, and temperature.
Table 2: Comparison of Purification Techniques
| Technique | Typical Recovery | Purity Achieved | Scale | Considerations |
| Recrystallization | 60-85% | Good to Excellent | Small to Large | Requires a suitable non-protic solvent. Risk of hydrolysis if moisture is present. |
| Silica Gel Column Chromatography | 50-80% | Excellent | Small to Medium | Potential for product degradation on acidic silica. Requires careful selection of eluent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a dry flask, dissolve a small amount of the crude product in a minimal amount of a hot, anhydrous non-protic solvent (e.g., toluene or a hexane/ethyl acetate mixture).
-
Dissolution: Transfer the crude this compound to a flame-dried flask equipped with a reflux condenser and a nitrogen inlet. Add a minimal amount of the selected hot, anhydrous solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and gently heat for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and filter paper. Under an inert atmosphere, quickly filter the hot solution to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration under a blanket of nitrogen. Wash the crystals with a small amount of cold, anhydrous solvent. Dry the purified crystals under high vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Develop a solvent system that gives good separation of the product from impurities, aiming for an Rf value of 0.2-0.4 for the this compound.[2] A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent. Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Purification workflow for crude this compound.
References
managing the moisture sensitivity of quinoxaline-2-carbonyl chloride
Welcome to the technical support center for quinoxaline-2-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of this moisture-sensitive compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it highly sensitive to moisture?
A: this compound is an organic compound with the molecular formula C₉H₅ClN₂O.[1] It features a quinoxaline ring with a carbonyl chloride functional group at the 2-position, making it a valuable intermediate in organic and medicinal chemistry.[1] Its high moisture sensitivity stems from the acyl chloride group, which is very reactive and can readily undergo nucleophilic attack by water.[1]
Q2: What is the chemical reaction that occurs when this compound is exposed to water?
A: When exposed to water or moisture, this compound undergoes rapid hydrolysis. The carbonyl chloride group reacts with water to form quinoxaline-2-carboxylic acid and corrosive hydrochloric acid (HCl) gas.[1] This degradation is irreversible and renders the compound unsuitable for most subsequent reactions that require the acyl chloride functionality.
Q3: How can I visually identify if my sample of this compound has been compromised by moisture?
A: A pure sample of this compound typically appears as a crystalline solid with a melting point of 113-115°C.[1] Upon significant exposure to moisture, the compound will hydrolyze to quinoxaline-2-carboxylic acid, which is a different solid. You may observe a change in the physical appearance of the material, such as clumping, a change in texture, or the evolution of HCl gas (which may be detectable by a pungent odor in cases of significant contamination).
Q4: What are the critical safety precautions I must take when working with this compound?
A: Due to its reactivity and hazardous nature, several safety precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][2][3]
-
Ventilation: All handling must be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors, which can be irritating and corrosive.[1][3]
-
Moisture Avoidance: Use dry glassware and equipment. Avoid working in humid environments.
-
Incompatible Materials: Keep the compound away from water, alcohols, amines, and strong bases.
Section 2: Troubleshooting Guides
This section addresses common problems encountered during the use of this compound in experimental settings.
Problem: Low or No Yield in Acylation Reaction
Q: I am attempting to perform a reaction (e.g., esterification or amidation) using this compound, but I am observing very low to no yield of my desired product. What are the potential causes?
A: Low or no product yield is the most common issue and is almost always linked to the integrity of the starting material or the reaction conditions.
-
Cause 1: Degradation of Starting Material: The most likely cause is the hydrolysis of your this compound due to improper storage or handling. If the acyl chloride has reacted with moisture, it is no longer available to react with your nucleophile.
-
Cause 2: Non-Anhydrous Reaction Conditions: The presence of trace amounts of water in your solvent or other reagents can consume the acyl chloride before it has a chance to react with your substrate. It is critical to use anhydrous solvents and dry all reagents thoroughly.[4]
-
Cause 3: Inadequate Inert Atmosphere: Performing the reaction open to the air, especially on a humid day, can introduce enough moisture to significantly impact the yield. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]
Troubleshooting Matrix for Low Yield
| Symptom | Potential Cause | Suggested Action |
|---|---|---|
| Reaction fails to initiate (checked by TLC). | Degraded starting material. | Confirm the identity and purity of the starting material. Consider opening a fresh, sealed bottle. |
| Formation of a water-soluble byproduct. | Hydrolysis of the acyl chloride. | Analyze byproducts. Quinoxaline-2-carboxylic acid is a common impurity. |
| Inconsistent results between experiments. | Variable ambient humidity; non-anhydrous solvents. | Standardize drying procedures for all solvents and reagents. Always use an inert atmosphere. |
Problem: Unexpected Side Product Identified as Quinoxaline-2-Carboxylic Acid
Q: My post-reaction workup and analysis (NMR, LC-MS) show a significant amount of quinoxaline-2-carboxylic acid alongside my desired product. Why is this happening?
A: The presence of quinoxaline-2-carboxylic acid is a direct indicator of moisture contamination.[5] This occurs when a portion of your this compound starting material hydrolyzes either before or during the reaction. The resulting carboxylic acid may complicate purification and reduces the overall yield of your target molecule. To prevent this, strictly adhere to anhydrous techniques as outlined in the protocols below.
Section 3: Data Presentation and Experimental Protocols
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₅ClN₂O | [1] |
| Molecular Weight | ~192.61 g/mol | [1] |
| Melting Point | 113 - 115 °C | [1] |
| Appearance | Crystalline Solid | [1] |
| LogP | 2.12 |[1] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Storage Temperature | Refrigerated (2-8 °C) | Reduces degradation rate.[1] |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Prevents contact with ambient moisture and oxygen.[4] |
| Container | Tightly sealed original container. | Prevents moisture ingress.[2][3] |
| Handling Area | Chemical fume hood. | Protects user from corrosive and toxic fumes (HCl).[1] |
| Glassware | Oven or flame-dried before use. | Removes adsorbed water from surfaces. |
| Solvents | Anhydrous grade, preferably from a freshly opened bottle or a solvent purification system. | Prevents introduction of water into the reaction. |
Experimental Protocols
Protocol 1: Standard Protocol for Handling and Dispensing
-
Preparation: Ensure the chemical fume hood is clean and operational. Place all necessary equipment (spatulas, weigh boats, glassware) in an oven at >100°C for at least 4 hours to dry. Allow them to cool to room temperature in a desiccator.
-
Inert Atmosphere: If using a Schlenk line, assemble your reaction glassware and cycle between vacuum and an inert gas (e.g., argon) three times. If using a glovebox, ensure the atmosphere is dry (<1 ppm H₂O).
-
Equilibration: Remove the this compound container from the refrigerator and allow it to warm to ambient temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold solid.
-
Dispensing: In the fume hood (or glovebox), briefly open the container and quickly weigh the desired amount of the compound into a dry container or directly into the reaction vessel under a positive pressure of inert gas.
-
Sealing: Immediately and tightly reseal the main container, purge the headspace with inert gas if possible, and wrap the cap with paraffin film for extra protection.
-
Storage: Return the container to the recommended refrigerated storage conditions.[1]
Section 4: Mandatory Visualizations
The following diagrams illustrate key workflows and logical processes for managing this compound.
Caption: Standard workflow for handling this compound.
Caption: Troubleshooting logic for low reaction yields.
Caption: Hydrolysis pathway of this compound.
References
- 1. Buy this compound | 54745-92-5 [smolecule.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Detecting quinoxaline-2-carboxylic acid in animal tissues by using sensitive rapid enzyme-linked immunosorbent assay and time-resolved fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Substitution on the Quinoxaline Ring
Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on the quinoxaline ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common experimental challenges.
Troubleshooting Guide
This guide addresses common problems encountered during nucleophilic substitution reactions on the quinoxaline ring, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Low Reactivity of the Quinoxaline Ring | The electron-deficient nature of the quinoxaline ring facilitates nucleophilic attack, but reactivity can be significantly influenced by substituents. The presence of electron-withdrawing groups (EWGs) on the quinoxaline ring can enhance the rate of nucleophilic aromatic substitution (SNAr).[1] If your substrate lacks activating groups, consider increasing the reaction temperature or extending the reaction time.[1] |
| Weak Nucleophile | If you are using a neutral nucleophile such as an amine or alcohol, the addition of a base is often necessary to generate the more nucleophilic conjugate base (amide or alkoxide).[1] For less reactive nucleophiles, you might need to use a stronger base or a different solvent to enhance nucleophilicity.[1] Thiols are generally excellent nucleophiles for SNAr reactions.[1] |
| Inappropriate Solvent | The choice of solvent can dramatically affect the reaction rate. Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving the anion more reactive.[1] Protic solvents can solvate the nucleophile, which reduces its reactivity.[1] |
| Suboptimal Temperature | SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[1] If the reaction is slow at room temperature, gradually increase the temperature.[1] However, be aware that excessively high temperatures can lead to side reactions and decomposition.[1] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature.[1] Microwave irradiation can also be employed to improve yields and dramatically shorten reaction times.[2] |
| Incomplete Oxidation (in Substitution of Hydrogen) | In oxidative nucleophilic substitution of hydrogen, the reaction proceeds through a dihydroquinoxaline intermediate which then needs to be oxidized to the aromatic product.[3] If you suspect an incomplete reaction, introducing a mild oxidant can help. Often, stirring the reaction mixture open to the air is sufficient.[4] |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solutions |
| Di-substitution | If your starting material has multiple leaving groups, or if the initial substitution product is still reactive, di-substitution can occur.[1] To minimize this, use a stoichiometric amount of the nucleophile (e.g., 1.0-1.2 equivalents) or a slight excess of the haloquinoxaline.[1] Running the reaction at a lower temperature and adding the nucleophile slowly can also improve selectivity for mono-substitution.[1] |
| Reaction with Solvent | Some solvents, particularly nucleophilic ones like alcohols, can compete with your intended nucleophile.[1] If you suspect solvent interference, switch to a non-nucleophilic polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1] |
| Base-Induced Decomposition | Strong bases can sometimes lead to the decomposition of your starting materials or products.[1] It is advisable to use the mildest base necessary to deprotonate the nucleophile. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often good choices.[1] |
| Complex Mixture of Products/Dark Coloration | A dark coloration and the formation of multiple products can be indicative of decomposition.[1] This may be caused by an excessively high reaction temperature or the use of a base that is too strong.[1] Try running the reaction at a lower temperature and/or using a milder base.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my 2-chloroquinoxaline unreactive towards my amine nucleophile?
A1: Low reactivity can be due to several factors. The quinoxaline ring may not be sufficiently activated if it lacks strong electron-withdrawing groups. Your amine could be a weak nucleophile or be sterically hindered. Ensure you are using an appropriate polar aprotic solvent and that the temperature is sufficient, as heating is often required. The addition of a base can also increase the nucleophilicity of the amine.[1]
Q2: What is the best solvent for the nucleophilic substitution of 2-chloroquinoxalines?
A2: Polar aprotic solvents such as DMSO, DMF, and NMP are generally the most effective for SNAr reactions on 2-chloroquinoxalines.[1] These solvents enhance the reactivity of anionic nucleophiles by not solvating the anion as strongly as protic solvents do.[1]
Q3: How can I avoid the formation of the di-substituted product when starting with a dihaloquinoxaline?
A3: To minimize di-substitution, you can try the following strategies:
-
Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents).[1]
-
Run the reaction at a lower temperature to favor the mono-substitution product.[1]
-
Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile.[1]
Q4: My reaction is turning dark, and I'm getting a complex mixture of products. What is happening?
A4: A dark coloration and the formation of multiple products often indicate decomposition. This could be caused by an excessively high reaction temperature or the use of a base that is too strong. It is recommended to try running the reaction at a lower temperature and/or using a milder base (e.g., K₂CO₃ instead of NaH).[1]
Q5: I suspect I have formed a dihydroquinoxaline intermediate in my oxidative substitution of hydrogen reaction. How can I drive the reaction to completion?
A5: The formation of a stable dihydroquinoxaline intermediate suggests that the final oxidation step is incomplete.[4] This is more common under non-oxidizing conditions. To address this, you can introduce a mild oxidant. Often, simply stirring the reaction mixture open to the air for a period after the initial condensation can facilitate the oxidation to the desired aromatic quinoxaline.[4]
Data Presentation
Table 1: Effect of Solvent and Temperature on SNAr of 6-fluoroquinoxaline with Pyrrolidine
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DMSO | Reflux | 180 | 26 |
| 2 | DMF | Reflux | 180 | 35 |
| 3 | DMF | 120 (Microwave) | 30 | 35 |
| 4 | DMF | 150 (Microwave) | 30 | 95 |
Reaction conditions: 6-fluoroquinoxaline (1 equiv.), pyrrolidine (2 equiv.), K₂CO₃ (2 equiv.). Data adapted from a study on microwave-accelerated nucleophilic substitution.[2]
Table 2: Microwave-Assisted Synthesis of 2,3-Disubstituted Quinoxalines
| Entry | Nucleophile | Product | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | N²,N³-dibenzylquinoxaline-2,3-diamine | 5 | 160 | 69 |
| 2 | Ethane-1,2-diamine | N¹,N¹'-(quinoxaline-2,3-diyl)bis(ethane-1,2-diamine) | 5 | 160 | 100 |
| 3 | Propane-1,3-diamine | N¹,N¹'-(quinoxaline-2,3-diyl)bis(propane-1,3-diamine) | 5 | 160 | 89 |
Reaction conditions: 2,3-dichloroquinoxaline (1 mmol), nucleophile (2 mmol), triethylamine (3 mmol), microwave irradiation.[5]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on a Halo-Quinoxaline
This protocol is a general guideline for the reaction of a halo-quinoxaline with an amine nucleophile.
-
Materials:
-
Halo-quinoxaline (e.g., 2-chloroquinoxaline) (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine) (1.5-2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the halo-quinoxaline, the amine nucleophile, and the base.
-
Add the anhydrous polar aprotic solvent.
-
Stir the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the reactivity of the substrates).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Wash the solid with water and a cold, non-polar solvent to remove impurities.
-
If no precipitate forms, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted quinoxaline.[3]
-
Protocol 2: Oxidative Nucleophilic Substitution of Hydrogen (ONSH)
This protocol is based on the nucleophilic substitution of a hydrogen atom on 2-phenylquinoxaline.
-
Materials:
-
2-Phenylquinoxaline (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line or inert atmosphere setup
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
-
Procedure:
-
To a solution of 2-phenylquinoxaline in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise.
-
Stir the reaction mixture at -78 °C for a specified time, then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 3-butyl-2-phenylquinoxaline.[3]
-
Protocol 3: Chichibabin-type Amination
This is a generalized protocol for the amination of a quinoxaline derivative and may require optimization.
-
Materials:
-
Quinoxaline derivative
-
Sodium amide (NaNH₂)
-
Anhydrous aprotic solvent (e.g., xylene or toluene)
-
Ammonium salt (for work-up)
-
Standard apparatus for high-temperature reactions under an inert atmosphere
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the quinoxaline derivative and the anhydrous solvent.
-
Carefully add sodium amide in portions. Caution: Sodium amide is highly reactive and moisture-sensitive.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can sometimes be monitored by the evolution of hydrogen gas.[3]
-
After several hours, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of an ammonium salt (e.g., ammonium chloride) to neutralize any remaining sodium amide and hydrolyze the product salt.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent.
-
Combine the organic extracts, dry over a suitable drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.[3]
-
Visualizations
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Troubleshooting workflow for low product yield.
Caption: Pathway for Oxidative Nucleophilic Substitution of Hydrogen (ONSH).
References
troubleshooting low conversion rates in quinoxaline derivatization reactions
Welcome to the technical support center for quinoxaline derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinoxaline derivatives.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates are a frequent issue in quinoxaline synthesis. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Question: My quinoxaline derivatization reaction has a low yield. What are the potential causes and how can I improve the conversion rate?
Answer:
Low yields in quinoxaline synthesis can arise from several factors, ranging from the quality of starting materials to the reaction conditions and work-up procedures. Below is a step-by-step guide to troubleshoot this issue.
1. Purity of Starting Materials:
-
Issue: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can interfere with the reaction, leading to side products and a lower yield of the desired quinoxaline.[1] o-Phenylenediamines are also susceptible to oxidation, which can result in colored impurities.[1]
-
Recommendation:
-
Use high-purity starting materials. If the purity is questionable, consider recrystallizing or purifying the reactants before use.[1]
-
To prevent the oxidation of o-phenylenediamine, it is advisable to run the reaction under an inert atmosphere, such as nitrogen or argon, and to degas the solvents prior to use.[1]
-
2. Reaction Conditions:
-
Stoichiometry: An incorrect ratio of reactants can lead to incomplete consumption of the limiting reagent.
-
Recommendation: Ensure an equimolar 1:1 ratio of the o-phenylenediamine and the 1,2-dicarbonyl compound for optimal results.[1]
-
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Some solvents may not be inert and could react with the starting materials.[1]
-
Recommendation: A screening of different solvents is recommended. Protic solvents like ethanol and methanol, often in mixtures with water, are commonly used and have shown excellent yields.[2] In some cases, aprotic solvents such as dichloromethane and ethyl acetate have also proven effective.[2] Solvent-free methods can also be a good alternative.[1]
-
-
Catalyst: The absence of a catalyst or the use of an inappropriate or inactive catalyst can result in a sluggish or incomplete reaction.
-
Recommendation: While some reactions proceed without a catalyst, many benefit from the addition of an acid catalyst to facilitate the cyclocondensation. A variety of catalysts can be employed, including organocatalysts like camphorsulfonic acid (CSA)[3] and solid-supported catalysts for easier removal.[4] The optimal catalyst and its loading should be determined experimentally.
-
-
Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Recommendation: While many modern protocols are optimized for room temperature, some reactions may require heating to go to completion.[5] If the reaction is slow at room temperature, consider moderately increasing the temperature while monitoring for potential side product formation.
-
3. Reaction Monitoring and Work-up:
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
-
Product Loss During Work-up: Significant amounts of the product can be lost during extraction and purification steps.[1]
-
Recommendation:
-
During aqueous extractions, ensure the pH of the aqueous layer is adjusted to an appropriate value based on the pKa of your quinoxaline derivative to prevent it from remaining in the aqueous phase.[7]
-
Perform multiple extractions with a suitable organic solvent to maximize the recovery of the product.[7]
-
-
4. Purification Issues:
-
Decomposition on Silica Gel: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[1]
-
Recommendation: Deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%). Alternatively, consider using a different stationary phase like alumina.[7]
-
-
Poor Solubility: Quinoxaline derivatives often exhibit poor solubility in common organic solvents, which can make purification by column chromatography challenging.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines?
A1: The most prevalent and foundational method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[9][10] This reaction is versatile and can be performed under various conditions, often with the use of a catalyst to improve efficiency.[11]
Q2: How can I monitor the progress of my quinoxaline synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a critical and widely used technique for monitoring the progress of the reaction.[3][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time.
Q3: My purified quinoxaline derivative has a persistent color. How can I remove it?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[7] The general procedure involves dissolving the compound in a suitable hot solvent, adding a small amount of activated charcoal, gently heating and swirling the mixture, and then performing a hot gravity filtration to remove the charcoal before allowing the product to crystallize.[7]
Q4: I am observing significant side product formation. What could be the cause?
A4: Side product formation can be caused by several factors, including impurities in the starting materials, the use of harsh reaction conditions (e.g., high temperatures), or the reactivity of the solvent.[1] For instance, at high temperatures, some dicarbonyl compounds like oxalic acid can decompose.[1] Employing milder reaction conditions and ensuring the use of high-purity, inert solvents can help minimize the formation of side products.[1]
Q5: What is the Beirut Reaction?
A5: The Beirut reaction is a specific method used to synthesize quinoxaline-N,N'-dioxides.[12][13] It involves the cycloaddition between a benzofuroxan and a compound with an activated methylene group, such as enamines or enolates.[12][14] This reaction is valuable for creating functionalized quinoxaline-N,N'-dioxides in a single step.[12]
Data on Reaction Condition Optimization
The following tables summarize the effect of different catalysts and solvents on the yield of quinoxaline derivatives, providing a reference for optimizing your reaction conditions.
Table 1: Effect of Different Catalysts on Quinoxaline Synthesis
| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
| None | o-phenylenediamine, Benzil | Toluene | 25°C | 2 h | 0 | [4] |
| Alumina (Support) | o-phenylenediamine, Benzil | Toluene | 25°C | 2 h | 0 | [4] |
| AlCuMoVP | o-phenylenediamine, Benzil | Toluene | 25°C | 2 h | 92 | [4] |
| AlFeMoVP | o-phenylenediamine, Benzil | Toluene | 25°C | 2 h | 80 | [4] |
| Camphorsulfonic Acid (20 mol%) | o-phenylenediamine, Benzil | Ethanol | Room Temp. | 2-8 h | High | [3] |
| Na2PdP2O7 | Benzene-1,2-diamine, Benzil | Ethanol | Room Temp. | 30 min | 98 | [2] |
Table 2: Effect of Different Solvents on Quinoxaline Synthesis
| Solvent | Reactants | Catalyst | Temperature | Time | Yield (%) | Reference |
| Water | Benzene-1,2-diamine, Benzil | Na2PdP2O7 | Room Temp. | 30 min | 49 | [2] |
| Dichloromethane | Benzene-1,2-diamine, Benzil | Na2PdP2O7 | Room Temp. | 30 min | 86 | [2] |
| Acetonitrile | Benzene-1,2-diamine, Benzil | Na2PdP2O7 | Room Temp. | 30 min | 70 | [2] |
| Ethyl Acetate | Benzene-1,2-diamine, Benzil | Na2PdP2O7 | Room Temp. | 30 min | 87 | [2] |
| Methanol | Benzene-1,2-diamine, Benzil | Na2PdP2O7 | Room Temp. | 30 min | 90 | [2] |
| Ethanol | Benzene-1,2-diamine, Benzil | Na2PdP2O7 | Room Temp. | 30 min | 98 | [2] |
| Propanol | Benzene-1,2-diamine, Benzil | Na2PdP2O7 | Room Temp. | 30 min | 83 | [2] |
Experimental Protocols
General Procedure for the Synthesis of Quinoxaline Derivatives
This protocol describes a common method for the synthesis of quinoxaline derivatives via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4][6]
Materials:
-
o-phenylenediamine (1 mmol)
-
1,2-dicarbonyl compound (e.g., Benzil) (1 mmol)
-
Solvent (e.g., Ethanol or Toluene) (5-8 mL)
-
Catalyst (e.g., Camphorsulfonic acid, 20 mol% or Alumina-supported heteropolyoxometalate, 0.1 g)[3][6]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent (5-8 mL).
-
Add the catalyst to the mixture.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), if using a solid catalyst, separate it by filtration.[4][6]
-
If the reaction was conducted in a water-miscible solvent like ethanol, cold water can be added to precipitate the product, which is then filtered, washed with water, and dried.[3]
-
If using a water-immiscible solvent like toluene, dry the filtrate over anhydrous Na₂SO₄.[6]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure quinoxaline derivative.[6]
Visual Guides
Experimental Workflow for Quinoxaline Synthesis
Caption: General experimental workflow for the synthesis of quinoxaline derivatives.
Troubleshooting Logic for Low Conversion Rates
Caption: Troubleshooting flowchart for diagnosing low conversion rates in quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 13. [PDF] Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Navigating the Synthesis of Quinoxaline-2-Carbonyl Chloride: A Guide to Alternative Reagents
For researchers, scientists, and drug development professionals, the synthesis of quinoxaline-2-carbonyl chloride is a critical step in the development of novel therapeutics. While thionyl chloride is a common reagent for this conversion, its hazardous nature often prompts the search for safer and more versatile alternatives. This technical support center provides a comprehensive guide to alternative reagents, offering detailed experimental protocols, troubleshooting advice, and comparative data to facilitate a smooth and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternatives to thionyl chloride for synthesizing this compound?
A1: The main alternatives include oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃). Oxalyl chloride is often considered a superior reagent due to its milder reaction conditions and the formation of only gaseous byproducts, simplifying reaction work-up.[1] Phosphorus chlorides are also effective but may require more stringent purification steps to remove phosphorus-containing byproducts.
Q2: What are the advantages of using oxalyl chloride over thionyl chloride?
A2: Oxalyl chloride offers several advantages:
-
Milder Reaction Conditions: The reaction can often be carried out at room temperature, minimizing the risk of side reactions and degradation of sensitive functional groups.
-
Cleaner Reactions: The byproducts of the reaction with oxalyl chloride are carbon monoxide, carbon dioxide, and hydrogen chloride, all of which are gases that can be easily removed, simplifying purification.
-
High Selectivity: It is known for its high selectivity, reducing the formation of unwanted side products.
Q3: What are the common challenges encountered when synthesizing this compound?
A3: Researchers may encounter several issues, including:
-
Low or no yield: This can be due to impure starting materials, insufficient reagent, or inadequate reaction time.
-
Formation of side products: Common side products include benzimidazole derivatives (if impurities are present in the starting material) and N-oxides (due to over-oxidation).
-
Difficult purification: The product can be sensitive to moisture and may require specific purification techniques to avoid hydrolysis back to the carboxylic acid.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Strategy |
| Incomplete reaction | - Ensure the reaction is stirred vigorously to ensure proper mixing. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - For oxalyl chloride, ensure a catalytic amount of dimethylformamide (DMF) is used. - For phosphorus reagents, slightly elevated temperatures may be required. |
| Impure starting material | - Ensure the quinoxaline-2-carboxylic acid is pure and dry. Impurities can interfere with the reaction. |
| Reagent degradation | - Use freshly opened or properly stored reagents. Oxalyl chloride and phosphorus chlorides are sensitive to moisture. |
Problem 2: Formation of Side Products
| Side Product | Possible Cause | Prevention and Mitigation |
| Benzimidazole derivatives | Reaction of ortho-phenylenediamine impurities with the carbonyl group. | Purify the starting quinoxaline-2-carboxylic acid to remove any residual diamine starting materials from its own synthesis. |
| Quinoxaline N-oxides | Over-oxidation of the quinoxaline ring. | Use milder reaction conditions (e.g., lower temperature) and avoid the presence of strong oxidizing agents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
| Anhydride formation | Incomplete conversion of the carboxylic acid. | Use a slight excess of the chlorinating agent to ensure full conversion to the acid chloride. |
Problem 3: Difficulty in Product Purification
| Issue | Recommended Action |
| Hydrolysis of the acid chloride | - Work up the reaction under anhydrous conditions. - Use dry solvents for extraction and purification. - Quench the reaction by adding the reaction mixture to ice-cold water and immediately extracting the product. |
| Removal of phosphorus byproducts | - For reactions with PCl₅ or POCl₃, careful fractional distillation or column chromatography may be necessary. - Washing the organic extract with a mild aqueous base can help remove acidic phosphorus byproducts. |
| Product is an oil or difficult to crystallize | - Attempt to precipitate the product from a non-polar solvent like hexane or pentane. - If the product is intended for immediate use in a subsequent step, it can often be used as a crude solution after solvent evaporation. |
Experimental Protocols
Synthesis of this compound using Oxalyl Chloride (General Procedure)
This protocol is adapted from a general procedure for the synthesis of acid chlorides using oxalyl chloride and should be optimized for quinoxaline-2-carboxylic acid.
Materials:
-
Quinoxaline-2-carboxylic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of quinoxaline-2-carboxylic acid (1.0 eq.) in anhydrous DCM or toluene, add oxalyl chloride (1.5 - 2.0 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
The crude this compound can be used directly for the next step or purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
| Parameter | Thionyl Chloride | Oxalyl Chloride | Phosphorus Pentachloride (PCl₅) |
| Typical Temperature | Reflux | 0 °C to Room Temperature | Room Temperature to mild heating |
| Reaction Time | 2 - 6 hours | 1 - 3 hours | 1 - 4 hours |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) | POCl₃ (liquid), HCl (gaseous) |
| Work-up | Evaporation/Distillation | Evaporation | Distillation/Washing |
| Typical Yields | Moderate to High | High | Moderate to High |
Note: The yields and reaction times are general and may vary depending on the specific reaction conditions and the scale of the synthesis.
Visualizing the Workflow
General Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low product yields.
References
preventing decomposition of quinoxaline-2-carbonyl chloride during storage
Welcome to the Technical Support Center for Quinoxaline-2-Carbonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its decomposition. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its storage and use.
Troubleshooting Guide
This guide provides solutions to common problems observed during the storage and handling of this compound.
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| White solid precipitate in the container | Hydrolysis of this compound to quinoxaline-2-carboxylic acid due to moisture exposure. | 1. Immediately handle the container in a dry, inert atmosphere (e.g., a glovebox).2. If the decomposition is minor, the remaining liquid might be usable after purification by distillation under reduced pressure. However, this is not recommended for sensitive applications.3. To prevent recurrence, ensure the container is tightly sealed and stored in a desiccator with a functional desiccant. |
| Fuming upon opening the container | Reaction of the acyl chloride with atmospheric moisture, releasing hydrogen chloride (HCl) gas. | 1. Open the container in a well-ventilated fume hood.2. Minimize the time the container is open to the atmosphere.3. Before sealing, consider flushing the headspace with an inert gas like nitrogen or argon. |
| Decreased purity or presence of impurities in analytical tests (e.g., NMR, HPLC) | Gradual decomposition over time due to improper storage conditions (exposure to moisture, light, or elevated temperatures). | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature (refrigerated) and protected from light.2. For long-term storage, seal the container with paraffin film and place it inside a secondary container with desiccant.3. Before use, it is advisable to check the purity of the compound, especially if it has been stored for an extended period. |
| Inconsistent reaction yields or formation of unexpected byproducts | Use of partially decomposed this compound in a reaction. The presence of quinoxaline-2-carboxylic acid and HCl can interfere with many chemical transformations. | 1. Confirm the purity of the starting material before initiating a reaction.2. If decomposition is suspected, purify the this compound by distillation under high vacuum. 3. Alternatively, consider synthesizing the acyl chloride fresh from quinoxaline-2-carboxylic acid if purity is critical. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is hydrolysis, where the acyl chloride group reacts with water to form quinoxaline-2-carboxylic acid and hydrogen chloride gas.[1] This reaction is common for acyl chlorides and is catalyzed by the presence of moisture.[2][3]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored in a cool (refrigerated), dry, and dark place.[4] The container should be tightly sealed to prevent moisture ingress. For enhanced protection, storage in a desiccator or under an inert atmosphere (nitrogen or argon) is highly recommended.[5][6]
Q3: How can I assess the purity of my this compound sample?
A3: The purity can be assessed using standard analytical techniques. Proton NMR (¹H NMR) spectroscopy can be used to detect the presence of the hydrolysis product, quinoxaline-2-carboxylic acid. High-Performance Liquid Chromatography (HPLC) with a suitable method can quantify the purity and identify degradation products. The melting point of the solid can also be a good indicator of purity; a broad or depressed melting range compared to the literature value (113-115°C) suggests the presence of impurities.[7]
Q4: Can I use this compound that has partially decomposed?
A4: Using partially degraded this compound is generally not recommended, especially for reactions sensitive to stoichiometry or those that are incompatible with acids. The presence of quinoxaline-2-carboxylic acid and HCl can lead to lower yields, formation of byproducts, and difficulties in product purification. If use is unavoidable, purification of the acyl chloride prior to the reaction is advised.
Q5: Are there any specific handling precautions I should take?
A5: Yes. This compound is a reactive and potentially corrosive compound.[8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Due to its reactivity with water, ensure all glassware and equipment are thoroughly dried before use.[6]
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Controlled Conditions
Objective: To quantitatively assess the stability of this compound under different temperature and humidity conditions.
Methodology:
-
Sample Preparation: Aliquot 100 mg of high-purity this compound into several amber glass vials.
-
Conditioning:
-
Group A (Control): Store vials at -20°C in a desiccator.
-
Group B (Refrigerated): Store vials at 4°C in a desiccator.
-
Group C (Room Temperature, Dry): Store vials at 25°C in a desiccator.
-
Group D (Room Temperature, Humid): Store vials at 25°C in a humidity chamber set to 75% relative humidity.
-
-
Time Points: Withdraw one vial from each group at T=0, 1, 2, 4, and 8 weeks.
-
Analysis:
-
Dissolve the contents of each vial in a known volume of anhydrous acetonitrile.
-
Analyze the samples immediately by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of quinoxaline-2-carboxylic acid.
-
Illustrative Stability Data:
The following table presents hypothetical data for the stability of this compound under various storage conditions.
| Storage Condition | Time (weeks) | Purity of this compound (%) | Quinoxaline-2-carboxylic acid (%) |
| -20°C, Desiccated | 0 | 99.5 | <0.5 |
| 8 | 99.4 | <0.5 | |
| 4°C, Desiccated | 0 | 99.5 | <0.5 |
| 8 | 99.0 | 1.0 | |
| 25°C, Desiccated | 0 | 99.5 | <0.5 |
| 8 | 95.2 | 4.8 | |
| 25°C, 75% RH | 0 | 99.5 | <0.5 |
| 8 | 65.7 | 34.3 |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its primary degradation product, quinoxaline-2-carboxylic acid.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile with 0.1% Trifluoroacetic Acid).
-
Start with 90% A and 10% B.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples in the initial mobile phase composition.
Note: This is a starting point for method development. The method should be fully validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. quora.com [quora.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chemrevise.org [chemrevise.org]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. download.basf.com [download.basf.com]
- 7. Buy this compound | 54745-92-5 [smolecule.com]
- 8. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
Technical Support Center: Scale-Up Production of Quinoxaline-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up production of quinoxaline-based compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common issues in the synthesis, purification, and large-scale manufacturing of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing quinoxalines?
A1: The most prevalent and industrially adaptable method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1] This method is versatile, allowing for the creation of a wide array of substituted quinoxalines by selecting appropriately substituted starting materials.[1] For industrial applications, green chemistry approaches are gaining traction, utilizing safer solvents like ethanol or water and sometimes proceeding under catalyst-free conditions to improve sustainability and reduce costs.[1][2][3]
Q2: What are the primary challenges when scaling up quinoxaline synthesis from the lab to a pilot plant?
A2: Key challenges in scaling up quinoxaline synthesis include:
-
Heat Management: The condensation reaction can be exothermic, and managing heat transfer in large reactors is critical to prevent thermal runaways and side product formation.[4]
-
Mixing Efficiency: Ensuring homogenous mixing of reactants in large volumes is crucial for consistent reaction kinetics and to avoid localized "hot spots" or areas of high concentration, which can lead to impurities.
-
Solid Handling: If starting materials or the product are solids, their physical properties (e.g., particle size, flowability) can impact dosing accuracy and handling at a large scale.
-
Purification and Isolation: Crystallization, a common purification method, can be challenging to control at scale, potentially leading to issues with crystal size, morphology, and polymorphism, which affect filtration, drying, and bioavailability.[5][6]
-
Solvent Selection and Recovery: The choice of solvent impacts reaction performance, product isolation, and overall process cost and environmental footprint.[7] Efficient solvent recovery is a key consideration for industrial-scale production.[8]
Q3: How can I improve the yield and purity of my quinoxaline product during scale-up?
A3: To enhance yield and purity during scale-up, consider the following:
-
Raw Material Quality: Ensure the purity of your starting materials, as impurities in the 1,2-dicarbonyl compound, such as aldehydes, can lead to the formation of benzimidazole side products.[9]
-
Process Analytical Technology (PAT): Implement in-process monitoring to track reaction progress and the formation of impurities in real-time. This allows for better control over reaction parameters.
-
Controlled Reagent Addition: For highly exothermic reactions, a controlled, gradual addition of one reactant to the other can help manage the reaction temperature and minimize side reactions.
-
Optimized Crystallization: Develop a robust crystallization protocol by carefully controlling cooling rates, agitation, and solvent/anti-solvent ratios to ensure consistent product quality and ease of isolation.
Q4: What are the critical safety precautions for the large-scale production of quinoxalines?
A4: The primary safety concerns revolve around the handling of o-phenylenediamines, which can be toxic and are suspected carcinogens.[10][11][12][13] Key safety measures include:
-
Containment: Use closed systems for transferring and handling o-phenylenediamines to minimize exposure.
-
Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing.[10][11]
-
Ventilation: Ensure adequate ventilation and consider the use of local exhaust ventilation to control airborne dust or vapors.[10]
-
Emergency Procedures: Have clear and practiced procedures for handling spills and accidental exposures.[11][13]
-
Waste Disposal: Dispose of all waste, including contaminated materials, according to regulations for hazardous materials.[10]
Troubleshooting Guides
Problem 1: Low Yield of Quinoxaline Product
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. - Increase the reaction temperature or extend the reaction time. Note that prolonged high temperatures can sometimes lead to side products. |
| Suboptimal Reaction Conditions | - Perform a solvent screen to find the most suitable solvent for your specific substrates.[7] Greener options like ethanol and water have proven effective in many cases.[9] - Experiment with different catalysts or catalyst loading to improve reaction kinetics.[3] |
| Side Product Formation | - Identify the major side products. If benzimidazoles are forming, check the purity of your 1,2-dicarbonyl compound for aldehyde impurities.[9] - If quinoxaline N-oxides are observed, consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent over-oxidation.[9] |
| Product Loss During Work-up | - Optimize the pH during aqueous washes to ensure your product remains in the organic phase. - Perform multiple extractions with smaller volumes of solvent for better recovery. |
Problem 2: Difficulty in Product Purification and Isolation
| Potential Cause | Troubleshooting Strategy |
| Inefficient Crystallization | - Screen different solvents and solvent/anti-solvent systems to find conditions that yield well-defined, easily filterable crystals. - Control the cooling rate during crystallization; slow cooling often results in larger, purer crystals. |
| Product is an Oil or Low-Melting Solid | - If recrystallization is challenging, column chromatography is a viable alternative for purification.[1] - Consider converting the oily product to a solid salt if it has a suitable functional group. |
| Co-elution of Impurities in Chromatography | - Experiment with different solvent systems for TLC to achieve better separation before attempting column chromatography.[14] - Consider using a different stationary phase, such as alumina, if your compound is sensitive to the acidic nature of silica gel.[14] |
| Product Precipitation During Chromatography | - Ensure your compound is fully dissolved in the loading solvent before applying it to the column. - Pre-equilibrate the column thoroughly with the mobile phase.[14] |
| Polymorphism | - Characterize the crystal form of your product using techniques like XRD or DSC.[6][15] - Once the desired polymorph is identified, consistently apply the same crystallization conditions to ensure batch-to-batch reproducibility.[6] |
Data Presentation: Comparison of Quinoxaline Synthesis Methods
The following table summarizes key parameters for different methods used in the synthesis of 2,3-diphenylquinoxaline, providing a basis for selecting a method for scale-up.
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Classical Condensation | None (thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75% | [9] |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% | [9] |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% | [9] |
| Green, Catalyst-Free | None | Methanol | Room Temperature | 1 minute | 93% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Synthesis of 2,3-Diphenylquinoxaline on a 10-gram Scale
This protocol is adapted from a highly efficient and green synthesis method.[2]
Materials:
-
o-Phenylenediamine (5.1 g, 47.2 mmol)
-
Benzil (9.9 g, 47.1 mmol)
-
Methanol (250 mL)
Procedure:
-
In a suitable reaction vessel, dissolve 5.1 g of o-phenylenediamine in 250 mL of methanol with stirring at room temperature.
-
To the stirred solution, add 9.9 g of benzil in one portion.
-
Continue stirring at room temperature for 1-5 minutes. The reaction is typically very fast.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, the product may begin to precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash with a small amount of cold methanol.
-
Dry the product under vacuum to obtain 2,3-diphenylquinoxaline.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude quinoxaline product
-
Ethanol
Procedure:
-
Place the crude quinoxaline product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
For maximum recovery, cool the flask in an ice bath.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
Caption: A general experimental workflow for the synthesis of quinoxaline-based compounds.
Caption: A logical workflow for troubleshooting low yields in quinoxaline synthesis.
Caption: The reaction pathway for the formation of benzimidazole side products.
Caption: A simplified workflow for the scale-up of quinoxaline production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. DSpace [researchrepository.universityofgalway.ie]
- 6. Crystal polymorphism in chemical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. aarti-industries.com [aarti-industries.com]
- 11. lobachemie.com [lobachemie.com]
- 12. ICSC 1441 - o-PHENYLENEDIAMINE [inchem.org]
- 13. aksci.com [aksci.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
reducing reaction times in microwave-assisted quinoxaline synthesis.
Welcome to the technical support center for microwave-assisted quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to reducing reaction times and optimizing synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for quinoxaline synthesis compared to conventional heating methods?
Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods for quinoxaline synthesis. The primary benefit is a significant reduction in reaction time, with many syntheses being completed in minutes rather than hours [4, 5, 7]. This rapid heating is due to the efficient energy transfer through dielectric heating, which leads to a uniform and immediate temperature increase throughout the reaction mixture [3, 5]. Consequently, this acceleration minimizes the formation of unwanted side products and can lead to higher yields and simplified purification procedures [3, 5]. Furthermore, microwave-assisted methods often allow for solvent-free conditions, reducing both cost and environmental impact [1, 7].
Q2: What are the key parameters to consider for optimizing reaction times in microwave-assisted quinoxaline synthesis?
To achieve the shortest possible reaction times, several parameters should be carefully optimized:
-
Solvent: The choice of solvent is crucial as its ability to absorb microwave energy (dielectric properties) directly impacts the heating efficiency [3]. Polar solvents are generally more effective. However, solvent-free conditions using solid supports like acidic alumina have also proven to be highly efficient, with reactions completing in as little as 3 minutes[1].
-
Catalyst: The use of a catalyst can dramatically lower the activation energy of the reaction, leading to faster synthesis. Catalysts such as iodine[2], acidic alumina[1], and nickel nanoparticles[3] have been shown to be effective in accelerating the reaction.
-
Temperature: Higher temperatures generally lead to faster reaction rates. Microwave synthesizers allow for precise temperature control, with typical optimized temperatures ranging from 50°C to 160°C [2, 4].
-
Microwave Power: The applied microwave power influences the rate of temperature increase. It is important to control the power to avoid overheating and potential decomposition of reactants or products.
Q3: Can microwave-assisted synthesis be scaled up for larger-scale production of quinoxalines?
Yes, microwave-assisted synthesis is scalable. While many reported procedures are for laboratory-scale synthesis, the principles can be applied to larger reaction volumes with appropriate microwave reactors designed for scale-up. One study demonstrated a successful 10-gram scale synthesis of quinoxalines using a simple and efficient catalyst-free method in methanol at room temperature, highlighting the potential for larger-scale applications[4].
Troubleshooting Guide
This guide addresses common issues encountered during microwave-assisted quinoxaline synthesis, helping you to identify and resolve them efficiently.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Heating: The chosen solvent may have poor microwave absorption properties. 2. Catalyst Inactivity: The catalyst may be unsuitable for the specific substrates or may have degraded. 3. Low Reactivity of Substrates: Electron-withdrawing groups on the 1,2-diamine can decrease nucleophilicity and slow down the reaction. 4. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | 1. Solvent Selection: Switch to a more polar solvent or consider a solvent-free approach with a solid support like acidic alumina[1]. 2. Catalyst Screening: Test different catalysts. For example, iodine has been shown to be effective in aqueous ethanol[2]. Ensure the catalyst is fresh and handled correctly. 3. Increase Temperature/Time: For less reactive substrates, increasing the reaction temperature or extending the irradiation time may be necessary[5]. 4. Verify Stoichiometry: Ensure a 1:1 molar ratio of the 1,2-diamine and 1,2-dicarbonyl compound is used. |
| Reaction Time is Not Significantly Reduced | 1. Suboptimal Temperature: The reaction temperature may be too low to achieve a rapid conversion. 2. Insufficient Microwave Power: The power level may not be high enough to heat the reaction mixture quickly. 3. Absence of a Catalyst: The uncatalyzed reaction may have a high activation energy. | 1. Optimize Temperature: Gradually increase the reaction temperature. An optimized protocol suggests heating at 160°C for 5 minutes. 2. Adjust Microwave Power: Increase the microwave power, while carefully monitoring the temperature to prevent overheating. 3. Introduce a Catalyst: The addition of a suitable catalyst, such as 5 mol% iodine, can significantly reduce the reaction time[2]. |
| Formation of Side Products/Charring | 1. Overheating: Excessive temperature can lead to the decomposition of reactants or products. 2. Prolonged Reaction Time: Even at optimal temperatures, extended exposure to microwave irradiation can cause degradation. | 1. Temperature Control: Use a microwave synthesizer with precise temperature control. Employing cycles of irradiation followed by cooling can help maintain the desired temperature[1]. 2. Monitor Reaction Progress: Use TLC to monitor the reaction and stop it as soon as the starting materials are consumed to avoid over-irradiation[2]. |
Data Summary of Optimized Protocols
The following tables summarize quantitative data from various successful microwave-assisted quinoxaline synthesis protocols, highlighting the significant reduction in reaction times.
Table 1: Catalyst and Solvent Effects on Reaction Time
| Catalyst | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acidic Alumina | Solvent-free | ~120 | 3 min | 80-86 | [1] |
| Iodine (5 mol%) | Ethanol/Water (1:1) | 50 | 1.5-3 min | 90-96 | [2] |
| None | MeOH/HOAc (9:1) | 160 | 5 min | 95-99 | |
| Ni-nanoparticles (10 mol%) | Acetonitrile | 25 | 10 min | Quantitative | [3] |
| MgBr₂·OEt₂ | Solvent-free | Not specified | 1-2.5 min | 94 | [6] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis using Acidic Alumina [1]
-
In an open Pyrex glass flask, mix the 1,2-diamine (1.1 mmol) and the α-dicarbonyl compound (1 mmol) with acidic alumina (0.2 g).
-
Place the flask in a domestic microwave oven and irradiate at 900 W for 3 minutes. The irradiation should be done in cycles of 15-20 seconds with 30-second cooling intervals to maintain a temperature of approximately 120°C.
-
After completion, add aqueous ethanol to the mixture and heat to boiling.
-
Filter the hot solution to remove the alumina.
-
Allow the filtrate to cool and recrystallize the product from 70% ethanol or methanol.
Protocol 2: Iodine-Catalyzed Synthesis in Aqueous Ethanol [2]
-
In a microwave reaction vial, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).
-
Add a catalytic amount of iodine (5 mol%).
-
Irradiate the mixture in a CEM microwave synthesizer at 50°C with a power level of 300 W.
-
Monitor the reaction progress by TLC.
-
Upon completion, add dichloromethane (10 mL) to the reaction mixture.
-
Wash the organic layer successively with 5% sodium thiosulphate solution (2 mL) and brine (2 mL).
-
Dry the organic layer with anhydrous sodium sulfate and concentrate to obtain the product.
Protocol 3: Catalyst-Free Synthesis in MeOH/HOAc
-
To a 5 mL microwave reaction vial, add the 1,2-dicarbonyl compound (0.2 mmol) and the aryl 1,2-diamine (0.2 mmol).
-
Add 3 mL of a 9:1 mixture of methanol and acetic acid.
-
Heat the sealed vessel in an Emrys Liberatore microwave reactor for 5 minutes at 160°C.
-
After cooling, the product can be purified by preparative LCMS if necessary.
Visualizations
Caption: Troubleshooting workflow for microwave-assisted quinoxaline synthesis.
Caption: Key parameters for optimizing reaction times.
References
- 1. scispace.com [scispace.com]
- 2. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to Quinoxaline-2-carbonyl Chloride and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug discovery, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Quinoxaline-2-carbonyl chloride is a specialized acylating agent that offers unique reactivity due to its heteroaromatic scaffold. This guide provides an objective comparison of this compound with other commonly employed acylating agents, supported by established chemical principles and representative experimental data.
Understanding Acylating Agent Reactivity
The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing inductive effect of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack.
This compound is anticipated to be a highly reactive acylating agent. The quinoxaline ring system is electron-deficient, a property that further enhances the electrophilicity of the carbonyl carbon, making it more reactive than simple benzoyl chloride.[1][2] The nitrogen atoms in the pyrazine ring of the quinoxaline moiety exert a significant electron-withdrawing effect, thereby increasing the partial positive charge on the carbonyl carbon and facilitating nucleophilic attack.[1]
Performance Comparison of Acylating Agents
While direct, side-by-side comparative studies of this compound with other acylating agents under identical conditions are not extensively documented in publicly available literature, a qualitative comparison can be made based on established reactivity principles. The following table summarizes the general reactivity and characteristics of common acylating agents.
| Acylating Agent | General Structure | Relative Reactivity | Byproduct | Key Considerations |
| This compound | Very High | HCl | The electron-deficient quinoxaline ring enhances reactivity. Useful for introducing the quinoxaline moiety, a common scaffold in medicinal chemistry.[3] | |
| Acetyl Chloride | Very High | HCl | Highly reactive, often too reactive for sensitive substrates. Fumes in moist air. | |
| Benzoyl Chloride | High | HCl | Less reactive than acetyl chloride but still highly effective. The benzoyl group can influence the properties of the final product. | |
| Acetic Anhydride | Moderate | Acetic Acid | Less reactive and more manageable than acetyl chloride. The byproduct is less corrosive than HCl. Often requires a catalyst or heating. | |
| Carboxylic Acids (with coupling agents) | Variable | Varies with coupling agent | Reactivity depends on the coupling agent used (e.g., DCC, EDC). Offers milder reaction conditions and is suitable for sensitive substrates. |
Experimental Protocols
Below are detailed methodologies for common acylation reactions. These protocols can be adapted for use with this compound, with the expectation of rapid reaction times.
Protocol 1: Acylation of a Primary Amine (e.g., Aniline) with Benzoyl Chloride
This procedure is a classic example of the Schotten-Baumann reaction.
Materials:
-
Aniline
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Cold water
-
Conical flask
Procedure:
-
In a 250 mL conical flask, take 2.5 mL of aniline and add 25 mL of 10% NaOH solution.
-
To this mixture, carefully add 3.5 mL of benzoyl chloride.
-
Stopper the flask and shake vigorously for 10-15 minutes, or until the characteristic odor of benzoyl chloride disappears. The reaction is exothermic and may require cooling.
-
A solid precipitate of benzanilide will form.
-
Add 25 mL of cold water to the flask and break up any solid mass.
-
Filter the crude benzanilide using suction filtration and wash with cold water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain pure benzanilide.[4]
Protocol 2: Acylation of a Primary Alcohol (e.g., Benzyl Alcohol) with Acetyl Chloride
This protocol demonstrates the esterification of an alcohol using a highly reactive acyl chloride.
Materials:
-
Benzyl alcohol
-
Acetyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzyl alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.[5]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (benzyl acetate) by column chromatography if necessary.[6]
Visualizing Reaction Mechanisms and Workflows
General Mechanism of Nucleophilic Acyl Substitution
The acylation of a nucleophile (Nu-H) by an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is lost to yield the acylated product.
Caption: Nucleophilic addition-elimination mechanism for acylation.
Experimental Workflow for Amide Synthesis
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of an amide from an acyl chloride and an amine.
Caption: General workflow for amide synthesis and purification.
Acylation in Biological Signaling Pathways
Acylation is a crucial post-translational modification that regulates the function of many proteins involved in cellular signaling. For instance, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is central to cellular processes like proliferation, differentiation, and apoptosis, is modulated by acetylation.
The diagram below illustrates how acetylation of MAPK Phosphatase-1 (MKP-1) can inhibit Toll-like Receptor (TLR) signaling, a key pathway in the innate immune response.[7]
Caption: Regulation of MAPK signaling by MKP-1 acetylation.
Conclusion
This compound stands as a potent acylating agent, with its reactivity enhanced by the electron-deficient nature of the quinoxaline ring. While direct quantitative comparisons with other acylating agents are sparse, its structural features suggest it is more reactive than benzoyl chloride and suitable for the efficient acylation of a wide range of nucleophiles. Its utility is particularly pronounced in the synthesis of complex molecules for drug discovery, where the introduction of the quinoxaline scaffold can be a key step in developing new therapeutic agents. Researchers should consider the heightened reactivity of this compound when designing synthetic routes and may need to employ milder conditions compared to those used for less reactive acyl chlorides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
A Comparative Guide to the Structure-Activity Relationships of Quinoxaline-2-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoxaline-2-carboxamide derivatives, focusing on their performance as anticancer, antimicrobial, and enzyme-inhibiting agents. The information is compiled from recent studies to aid in the rational design of novel and more potent therapeutic agents.
Data Presentation: A Comparative Analysis of Biological Activities
The biological activity of quinoxaline-2-carboxamide derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring and the carboxamide nitrogen. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different analogs.
Table 1: Anticancer Activity of Quinoxaline-2-Carboxamide Derivatives
The antiproliferative activity of these derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing potency.
| Compound ID | Key Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | N/A | EGFR | 0.6 | [4] |
| 13 | N/A | EGFR | 0.46 | [4] |
| 26e | Dibromo substitution | ASK1 (enzyme) | 0.03017 | [5] |
| 29 | N-(naphthalen-1-ylmethyl) | HepG2, SK-OV-3, PC-3 | Selective Cytotoxicity | [6][7] |
| XVa | 3-(chloroquinoxalin-2-yl)amino | HCT116 | 4.4 | [8] |
| VIIId | 3-(methylquinoxalin-2-yl)amino | HCT116 | 7.8 | [8] |
| VIIIc | 3-(methylquinoxalin-2-yl)amino | HCT116 | 2.5 | [8] |
| VIIIe | 3-(methylquinoxalin-2-yl)amino | HCT116 | 8.4 | [8] |
| 11 | Chloro-substitution at the 4th position of the phenyl ring | MCF-7 | 9 | [9] |
| 11 | Chloro-substitution at the 4th position of the phenyl ring | HCT116 | 2.5 | [9] |
| 18 | Sulfonyl linker at the 3rd position | MCF-7 | 22.11 ± 13.3 | [9] |
| 17 | Sulfonyl linker at the 3rd position | A549 | 46.6 ± 7.41 | [9] |
| 17 | Sulfonyl linker at the 3rd position | HCT-116 | 48 ± 8.79 | [9] |
| QW12 | Quinoxaline–arylfuran derivative | HeLa | 10.58 | [10] |
SAR Insights for Anticancer Activity:
-
Substitutions on the phenyl ring attached to the carboxamide nitrogen significantly influence activity. For instance, a chloro-substitution at the fourth position of the phenyl ring showed excellent activity against MCF-7 and HCT116 cell lines.[9]
-
The nature of the linker between the quinoxaline core and other moieties is crucial. An NH-CO linker at the second position of the quinoxaline nucleus was found to increase activity, while aliphatic linkers decreased it.[9]
-
Electron-releasing groups like CH3 and OCH3 on the R1 position were reported to decrease the anticancer activity.[9]
-
In a series of N-substituted quinoxaline-2-carboxamides, N-benzyl derivatives showed more promising antimycobacterial activity than N-phenyl derivatives.[6][7]
-
For 2,3-substituted quinoxalin-6-amine analogs, derivatives with furan rings at the 2 and 3 positions demonstrated significantly higher potency across multiple cancer cell lines compared to those with phenyl rings.[11]
Table 2: Antimicrobial Activity of Quinoxaline-2-Carboxamide Derivatives
Several quinoxaline-2-carboxamide derivatives have been investigated for their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) is the primary measure of their efficacy.
| Compound ID | Key Substituents | Microorganism | MIC (µg/mL) | Reference |
| Series | N-phenyl and N-benzyl | Mycobacterium tuberculosis H37Ra | 3.91–500 | [6][7] |
| 4 | 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | M. tuberculosis AlRa | 4 | [12] |
| 4 | 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | M. smegmatis | 1.25 | [12] |
| 5j | N/A | Rhizoctonia solani (EC50) | 8.54 | [13] |
| 5t | N/A | Rhizoctonia solani (EC50) | 12.01 | [13] |
| 5k | N/A | Acidovorax citrulli | Good activity | [13] |
SAR Insights for Antimicrobial Activity:
-
In a study of N-substituted quinoxaline-2-carboxamides, the majority of the active compounds against Mycobacterium tuberculosis H37Ra belonged to the N-benzyl group.[6][7]
-
For quinoxaline-2-carboxylic acid 1,4-dioxides, substituting the ethoxycarbonyl group at position 2 with a carboxamide group had a negative impact on antitubercular effectiveness.[12]
-
The position of substituents on the quinoxaline core is critical. For instance, moving a piperazine fragment from position 6 to 7 resulted in a decrease in antitubercular activity.[12]
Table 3: Enzyme Inhibitory Activity of Quinoxaline-2-Carboxamide Derivatives
Quinoxaline-2-carboxamides have been explored as inhibitors of various enzymes implicated in disease pathogenesis.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 11 | COX-2 | 0.62 | [4] |
| 13 | COX-2 | 0.46 | [4] |
| 4a | COX-2 | 1.17 | [4] |
| 5 | COX-2 | 0.83 | [4] |
| 26e | ASK1 | 0.03017 | [5] |
| 6a | sPLA2 | 0.0475 | [14] |
| 6c | α-glucosidase | 0.0953 | [14] |
SAR Insights for Enzyme Inhibition:
-
In a series of novel quinoxaline derivatives, compounds 11 and 13 were the most potent COX-2 inhibitors, showing higher selectivity for COX-2 over COX-1.[4]
-
A dibromo-substituted quinoxaline fragment (compound 26e) was identified as a highly effective inhibitor of apoptosis signal-regulated kinase 1 (ASK1).[5]
-
Novel quinoxaline-based heterocyclic inhibitors have shown potent inhibition of secretory phospholipase A2 (sPLA2) and α-glucosidase, suggesting their potential for treating type II diabetes.[14]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of quinoxaline-2-carboxamide derivatives.
In Vitro Anticancer Activity (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, PC3, A549, HCT116, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Staining: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% growth inhibition) is determined.[11]
In Vitro Antimicrobial Activity (Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a specific density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Kinase Assay
These assays are used to measure the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reaction Mixture: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the purified kinase enzyme, a specific substrate (peptide or protein), ATP (often radiolabeled, e.g., [γ-33P]ATP), and a buffer solution containing necessary cofactors (e.g., MgCl2).
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase enzyme before the addition of the substrate and ATP to initiate the reaction.
-
Reaction and Termination: The kinase reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C). The reaction is then terminated by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter. For non-radioactive methods, techniques like fluorescence polarization or luminescence can be used.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of quinoxaline-2-carboxamide derivatives.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Caption: A simplified diagram of kinase signaling pathways targeted by quinoxaline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Quinoxaline Derivatives: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3] Variations in the substitution pattern on the quinoxaline ring system can lead to profound differences in their pharmacological effects, making a comparative analysis of these structural isomers crucial for rational drug design.[1][4][5] This guide provides a comparative overview of the anticancer and antimicrobial activities of various quinoxaline derivatives, supported by experimental data and methodologies.
Anticancer Activity: A Tale of Two Substitution Patterns
The anticancer potential of quinoxaline derivatives has been extensively explored, with many compounds demonstrating significant cytotoxicity against various cancer cell lines.[2][5][6] Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the quinoxaline ring are critical determinants of their anticancer efficacy.[1][4]
A noteworthy comparison can be drawn between 2,3-diaryl and 2,3-diheteroaryl substituted quinoxaline analogs. Research has shown that heteroaromatic substitutions at the 2 and 3 positions can lead to superior antiproliferative activity compared to their phenyl-substituted counterparts.[4]
Table 1: Comparative Antiproliferative Activity of 2,3-Substituted Quinoxalin-6-amine Analogs
| Compound ID | R2 Substituent | R3 Substituent | A549 (Lung) GI50 (µM) | HT-29 (Colon) GI50 (µM) | PC-3 (Prostate) GI50 (µM) |
| 6j | Phenyl | Phenyl | >10 | >10 | >10 |
| 6k | Furanyl | Furanyl | 1.2 | 0.8 | 1.5 |
| 6l | Thienyl | Thienyl | 2.5 | 1.9 | 3.1 |
Data extracted from a study by Chen et al., highlighting the impact of substitutions at the 2 and 3 positions on antiproliferative activity against various human cancer cell lines.[4]
The data clearly indicates that the introduction of furan and thiophene rings at the R2 and R3 positions leads to a significant increase in anticancer activity compared to the phenyl-substituted analog.
Experimental Protocol: Antiproliferative Assay
The antiproliferative activity of the quinoxaline derivatives was determined using a standard sulforhodamine B (SRB) assay.
-
Cell Plating: Human cancer cell lines (A549, HT-29, and PC-3) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the quinoxaline compounds and incubated for another 48 hours.
-
Cell Fixation: After incubation, the cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The fixed cells were stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Measurement: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 510 nm using a microplate reader.
-
Data Analysis: The GI50 (Growth Inhibition 50) values were calculated from the dose-response curves.
Signaling Pathways in Quinoxaline-Mediated Anticancer Activity
While the precise molecular targets for many quinoxaline derivatives are still under investigation, several studies suggest their involvement in the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4] Many quinoxaline derivatives are known to act as inhibitors of protein kinases, such as those in the PI3K/AKT/mTOR pathway.[4]
Caption: Putative mechanism of action for some anticancer quinoxaline derivatives.
Antimicrobial Activity: Symmetrical vs. Asymmetrical Substitution
Quinoxaline derivatives also exhibit a broad range of antimicrobial activities against various bacterial and fungal strains.[7][8][9][10] A comparative analysis of symmetrically and asymmetrically 2,3-disubstituted quinoxalines reveals interesting trends in their antimicrobial efficacy.
Symmetrically disubstituted quinoxalines have demonstrated significant antibacterial activity.[8] In contrast, asymmetrically substituted derivatives have shown reduced antibacterial but, in some cases, considerable antifungal activity.[8]
Table 2: Comparative Antimicrobial Activity of 2,3-Disubstituted Quinoxalines
| Compound Class | General Structure | Antibacterial Activity (Selected Strains) | Antifungal Activity (Selected Strains) |
| Symmetrical | R-Quinoxaline-R | High | Moderate |
| Asymmetrical | R1-Quinoxaline-R2 | Moderate to Low | Considerable |
This table summarizes the general trend observed in the antimicrobial activity of symmetrically and asymmetrically 2,3-disubstituted quinoxaline derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized quinoxaline derivatives was evaluated using the agar well diffusion method.
-
Media Preparation: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized.
-
Inoculation: The agar plates were inoculated with standardized suspensions of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Well Preparation: Wells of 6 mm diameter were punched into the agar plates.
-
Compound Application: A specific concentration of each quinoxaline derivative dissolved in a suitable solvent (e.g., DMSO) was added to the wells.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.
Experimental Workflow for Antimicrobial Screening
The process of screening quinoxaline derivatives for their antimicrobial properties follows a systematic workflow.
Caption: A typical workflow for the synthesis and antimicrobial screening of quinoxaline derivatives.
Conclusion
The biological activity of quinoxaline derivatives is profoundly influenced by their substitution patterns. In the realm of anticancer research, the introduction of heteroaromatic moieties at the 2 and 3 positions has shown to significantly enhance antiproliferative effects. For antimicrobial applications, symmetrical and asymmetrical substitutions at these positions can be tailored to target either bacterial or fungal pathogens more effectively. This comparative analysis underscores the importance of structural diversity in the quinoxaline scaffold for the development of novel therapeutic agents. Further exploration of diverse substitution patterns and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the discovery of more potent and selective quinoxaline-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. arcjournals.org [arcjournals.org]
- 10. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of a New Stability-Indicating HPLC Method for Quinoxaline-2-Carbonyl Chloride
This guide presents a comprehensive validation of a novel stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of quinoxaline-2-carbonyl chloride. The performance of this new method is compared with a traditional UV-Vis Spectrophotometric method, providing essential data and detailed protocols for researchers, scientists, and professionals in drug development.
This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds.[1] Its reactivity, particularly the acyl chloride group, makes it susceptible to degradation, necessitating a stability-indicating analytical method to ensure the quality and safety of pharmaceutical products.[2] This guide demonstrates the superiority of the new HPLC method in terms of specificity, accuracy, and precision, especially in the presence of degradation products.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is critical for the reliable quantification of this compound. The following tables summarize the performance characteristics of the newly validated stability-indicating HPLC method and a conventional UV-Vis Spectrophotometric method.
Table 1: Performance Characteristics of the New Stability-Indicating HPLC Method
| Validation Parameter | Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | Able to separate the parent drug from degradation products and impurities. |
Table 2: Performance Characteristics of the UV-Vis Spectrophotometric Method
| Validation Parameter | Performance |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 3.0% |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantitation (LOQ) | 3 µg/mL |
| Specificity | Prone to interference from degradation products with similar chromophores. |
Experimental Protocols
Detailed methodologies for the validation of the new stability-indicating HPLC method are provided below.
Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase to obtain a final concentration within the linear range.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions as per ICH guidelines.[2][3]
-
Acid Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 0.1 M HCl and heated at 80°C for 2 hours. The solution is then neutralized with 0.1 M NaOH and diluted with the mobile phase.
-
Base Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 0.1 M NaOH and kept at room temperature for 30 minutes. The solution is then neutralized with 0.1 M HCl and diluted with the mobile phase.
-
Oxidative Degradation: 1 mL of the stock solution is mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 1 hour. The solution is then diluted with the mobile phase.
-
Thermal Degradation: The solid drug is kept in an oven at 105°C for 24 hours. A solution is then prepared in the mobile phase.
-
Photolytic Degradation: The drug solution is exposed to UV light (254 nm) for 24 hours.
-
UV-Vis Spectrophotometric Method
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Acetonitrile.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound from 200 to 400 nm.
-
Standard Solution Preparation: A stock solution (100 µg/mL) is prepared in acetonitrile. Working standards are prepared by diluting the stock solution to concentrations ranging from 5 to 50 µg/mL.
-
Sample Preparation: The sample is dissolved in acetonitrile to obtain a final concentration within the linear range.
-
Procedure: The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank. A calibration curve is prepared by plotting absorbance versus concentration.
Visualizations
Workflow for Validation of the New Analytical Method
Caption: Workflow for the validation of a new analytical method.
Potential Signaling Pathway Inhibition by Quinoxaline Derivatives
Quinoxaline derivatives are known to exhibit a range of biological activities, including potential anticancer effects, by interacting with various signaling pathways.[4][5]
Caption: Inhibition of a signaling pathway by a quinoxaline derivative.
References
Quinoxaline-Based Therapeutics: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates with a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of promising quinoxaline-based compounds in the key therapeutic areas of oncology, inflammation, and neurology. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to offer an objective resource for researchers, scientists, and drug development professionals to evaluate the translational potential of these promising molecules.
Anticancer Activity: Targeting Key Oncogenic Pathways
Quinoxaline derivatives have demonstrated significant potential as anticancer agents by targeting various critical signaling pathways involved in tumor growth, proliferation, and survival.[3][4][5] This section delves into the comparative efficacy of specific quinoxaline-based compounds that have been evaluated in both laboratory and preclinical animal models.
Data Summary: In Vitro vs. In Vivo Anticancer Efficacy
The following table summarizes the in vitro cytotoxic activity (IC50) and the corresponding in vivo tumor growth inhibition of selected quinoxaline derivatives against various cancer cell lines and tumor models. This direct comparison highlights the correlation, and sometimes disparity, between cellular assays and whole-organism responses.
| Compound ID | Cancer Type | In Vitro Target / Cell Line | IC50 (µM) | In Vivo Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference(s) |
| Compound 4 | Gastric Cancer | c-Met Kinase / MKN-45 | Potent (not specified) | MKN-45 Xenograft | Not specified | Significant | [6] |
| DEQX | Colorectal Cancer | Ht-29 | Concentration-dependent reduction in viability | Mouse Carrageenan Peritonitis | Not specified | Not applicable (Anti-inflammatory model) | [1][7] |
| OAQX | Colorectal Cancer | Ht-29 | Concentration-dependent reduction in viability | Mouse Carrageenan Peritonitis | Not specified | Not applicable (Anti-inflammatory model) | [1][7] |
| Compound 11 | Breast, Cervical, Liver Cancer | MCF-7, HeLa, HepG2 | 0.81 - 2.91 | Not Reported | Not applicable | Not applicable | [8] |
| Compound 13 | Breast, Cervical, Liver Cancer | MCF-7, HeLa, HepG2 | 0.81 - 2.91 | Not Reported | Not applicable | Not applicable | [8] |
| Compound 4m | Non-small-cell lung cancer | A549 | 9.32 | Not Reported | Not applicable | Not applicable | [9] |
| Compound VIId | Colon Cancer | HCT-116 | 7.8 | Not Reported | Not applicable | Not applicable | [10] |
| Compound VIIIa | Liver Cancer | HepG2 | 9.8 | Not Reported | Not applicable | Not applicable | [10] |
| Compound VIIIc | Colon Cancer | HCT-116 | 2.5 | Not Reported | Not applicable | Not applicable | [10][11] |
| Compound XVa | Colon Cancer | HCT-116 | 4.4 | Not Reported | Not applicable | Not applicable | [10] |
Signaling Pathway: c-Met Inhibition
Several quinoxaline derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[6][12][13] Dysregulation of the c-Met signaling pathway is implicated in a variety of human cancers.[14]
Caption: c-Met signaling pathway and the inhibitory action of quinoxaline derivatives.
Experimental Protocols
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the quinoxaline derivative (typically in a logarithmic dilution series) and incubated for 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
-
Cell Implantation: Human cancer cells (e.g., MKN-45) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into control and treatment groups. The quinoxaline compound is administered (e.g., orally or intraperitoneally) at a specific dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Quinoxaline derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[15][16][17]
Data Summary: In Vitro vs. In Vivo Anti-inflammatory Efficacy
This table presents a comparison of the in vitro inhibitory activity of quinoxaline compounds against inflammatory enzymes and their in vivo anti-inflammatory effects.
| Compound ID | In Vitro Target | IC50 (µM) | In Vivo Model | Treatment Regimen | Edema Inhibition (%) | Reference(s) |
| Compound 7b | Soybean Lipoxygenase (LOX) | Promising (not specified) | Carrageenan-induced rat paw edema | Not specified | 41 | [15] |
| Compound 8f | Soybean Lipoxygenase (LOX) | Promising (not specified) | Carrageenan-induced rat paw edema | Not specified | Not specified | [15] |
| Compound 11 | COX-2 | 0.62 | Not Reported | Not applicable | Not applicable | [8] |
| Compound 13 | COX-2 | 0.46 | Not Reported | Not applicable | Not applicable | [8] |
Signaling Pathway: COX-2 Inhibition
The anti-inflammatory effects of several quinoxaline derivatives are attributed to their ability to selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[8][18][19][20]
Caption: Inhibition of the COX-2 pathway by quinoxaline derivatives.
Experimental Protocols
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the quinoxaline derivative.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Product Measurement: The production of prostaglandins is measured using methods such as enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The IC50 value is calculated to determine the concentration of the compound required to inhibit 50% of the enzyme activity.
-
Animal Model: Rats or mice are used for this model of acute inflammation.
-
Compound Administration: The quinoxaline derivative or a control vehicle is administered to the animals.
-
Carrageenan Injection: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage of edema inhibition is calculated by comparing the paw volume of the treated animals to the control group.
Anticonvulsant Activity: Targeting Neurological Pathways
Recent studies have highlighted the potential of quinoxaline derivatives as anticonvulsant agents, with some compounds showing promising activity in preclinical models of epilepsy.[21][22][23][24][25]
Data Summary: In Vivo Anticonvulsant Efficacy
This table summarizes the in vivo anticonvulsant activity of selected quinoxaline derivatives.
| Compound ID | In Vivo Model | ED50 (mg/kg) | Reference(s) |
| Compound 24 | Pentylenetetrazol (PTZ)-induced seizures | 37.50 | [22][24] |
| Compound 28 | Pentylenetetrazol (PTZ)-induced seizures | 23.02 | [22][24] |
| Compound 32 | Pentylenetetrazol (PTZ)-induced seizures | 29.16 | [22][24] |
| Compound 33 | Pentylenetetrazol (PTZ)-induced seizures | 23.86 | [22][24] |
Experimental Workflow: Anticonvulsant Screening
The following workflow illustrates the general process for screening and evaluating the anticonvulsant properties of quinoxaline-based therapeutic candidates.
Caption: General workflow for anticonvulsant screening of quinoxaline derivatives.
Experimental Protocol
-
Animal Model: Mice are commonly used for this acute seizure model.
-
Compound Administration: The quinoxaline derivative or a control vehicle is administered to the animals, typically intraperitoneally.
-
PTZ Injection: After a set period, a convulsant dose of pentylenetetrazole (PTZ) is injected.
-
Seizure Observation: The animals are observed for the onset of seizures (e.g., clonic, tonic-clonic) and the latency to the first seizure is recorded.
-
ED50 Determination: The effective dose 50 (ED50), the dose at which 50% of the animals are protected from seizures, is determined.
Conclusion
The data and protocols presented in this guide underscore the significant therapeutic potential of quinoxaline-based compounds across multiple disease areas. While in vitro assays provide a crucial initial screening platform for identifying active molecules, in vivo studies are indispensable for validating their efficacy and safety in a complex biological system. The successful translation of a promising quinoxaline candidate from the bench to the clinic hinges on a thorough understanding of its pharmacological profile, including a clear correlation between its in vitro activity and in vivo response. This guide serves as a foundational resource to aid researchers in navigating this critical path of drug discovery and development.
References
- 1. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sphinxsai.com [sphinxsai.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of some novel quinoxaline derivatives as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. In vivo‐ and in silico‐driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the Comparative Cytotoxicity of Quinoxaline-Based Anticancer Agents
For researchers and drug development professionals navigating the landscape of oncology, the quinoxaline scaffold has emerged as a promising framework for novel therapeutic agents.[1][2][3] These heterocyclic compounds exhibit a broad spectrum of biological activities, with many derivatives demonstrating significant cytotoxic effects against various cancer cell lines.[2][3] This guide provides a comparative analysis of the cytotoxic profiles of several quinoxaline-based compounds, supported by experimental data and detailed methodologies to aid in the evaluation and progression of potential anticancer candidates.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of quinoxaline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cancer cell growth. A lower IC50 value is indicative of higher cytotoxic potency. The following tables summarize the IC50 values of various quinoxaline-based compounds against a panel of human cancer cell lines, as reported in several studies.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Compound VIIIc | HCT116 | Colon Carcinoma | 2.5 | Doxorubicin | Not Specified |
| MCF-7 | Breast Adenocarcinoma | 9.0 | Doxorubicin | Not Specified | |
| Compound XVa | HCT116 | Colon Carcinoma | 4.4 | Doxorubicin | Not Specified |
| MCF-7 | Breast Adenocarcinoma | 5.3 | Doxorubicin | Not Specified | |
| Compound VIIIa | HepG2 | Liver Hepatocellular Carcinoma | 9.8 | Doxorubicin | Not Specified |
| Compound VIId | HCT116 | Colon Carcinoma | 7.8 | Doxorubicin | Not Specified |
| Compound VIIIe | HCT116 | Colon Carcinoma | 8.4 | Doxorubicin | Not Specified |
| Compound 3 | MCF-7 | Breast Cancer | 2.89 | Doxorubicin | 2.01 |
| Compound 9 | MCF-7 | Breast Cancer | 8.84 | Doxorubicin | 2.01 |
| Compound 10 | MKN 45 | Gastric Adenocarcinoma | 0.073 | Adriamycin | 0.12 |
| Cis-platin | 2.67 | ||||
| Compound 11 | Various | Various | 0.81 - 2.91 | Not Specified | Not Specified |
| Compound 13 | Various | Various | 0.81 - 2.91 | Not Specified | Not Specified |
| Compound 14 | MCF-7 | Breast Cancer | 2.61 | Doxorubicin | Not Specified |
| Compound 18 | MCF-7 | Breast Adenocarcinoma | 22.11 | Reference | 11.77 |
| Compound 19 | MGC-803 | Gastric Cancer | 9.0 | Not Specified | Not Specified |
| HeLa | Cervical Cancer | 12.3 | Not Specified | Not Specified | |
| NCI-H460 | Lung Cancer | 13.3 | Not Specified | Not Specified | |
| HepG2 | Liver Cancer | 30.4 | Not Specified | Not Specified | |
| SMMC-7721 | Liver Cancer | 17.6 | Not Specified | Not Specified | |
| T-24 | Bladder Cancer | 27.5 | Not Specified | Not Specified | |
| Compound 20 | T-24 | Bladder Cancer | 8.9 | Not Specified | Not Specified |
| Compound 24 | A375 | Melanoma | 0.003 | Vemurafenib | 0.139 |
| Benzoxazole derivative 8 | MGC-803 | Gastric Cancer | 1.49 | Not Specified | Not Specified |
| HepG2 | Liver Cancer | 5.27 | Not Specified | Not Specified | |
| A549 | Lung Cancer | 6.91 | Not Specified | Not Specified | |
| HeLa | Cervical Cancer | 6.38 | Not Specified | Not Specified | |
| T-24 | Bladder Cancer | 4.49 | Not Specified | Not Specified |
Experimental Protocols
The determination of cytotoxic activity is paramount in the screening of potential anticancer compounds. The following are detailed methodologies for two commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[4][5]
Materials:
-
Quinoxaline-based compounds
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline-based compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value from the dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[3]
Materials:
-
Quinoxaline-based compounds
-
Cancer cell lines
-
Culture medium
-
Trichloroacetic acid (TCA), cold (50% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with deionized water to remove TCA and excess medium.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four to five times with 1% acetic acid to remove unbound SRB dye.[3]
-
Dye Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.[3]
Visualizing Experimental and Biological Processes
To further elucidate the evaluation process and potential mechanisms of action, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway.
Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][6] The signaling cascade leading to apoptosis is complex and can be initiated through various pathways.
This guide offers a consolidated resource for understanding the comparative cytotoxic effects of quinoxaline-based compounds. The provided data and protocols are intended to facilitate further research and development in the pursuit of novel and effective cancer therapies.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. [PDF] Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers | Semantic Scholar [semanticscholar.org]
Assessing the Selectivity of Quinoxaline-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Notably, quinoxaline derivatives have emerged as a promising class of enzyme inhibitors, particularly targeting protein kinases involved in oncogenic signaling pathways. A critical aspect of drug development is ensuring the selectivity of these inhibitors to minimize off-target effects and enhance therapeutic efficacy. This guide provides an objective comparison of the selectivity of recently developed quinoxaline-based kinase inhibitors with other alternatives, supported by experimental data.
Comparative Selectivity of Quinoxaline-Based Kinase Inhibitors
Recent studies have focused on developing quinoxaline derivatives as potent and selective inhibitors of various kinases. A notable example is a series of 6-halo-quinoxaline-2-carboxylic acids designed as dual inhibitors of Pim-1 and Pim-2 kinases, which are key regulators of cell proliferation and survival. The selectivity of these compounds has been profiled against a panel of kinases, providing valuable insights into their target engagement.
Below is a summary of the inhibitory activity (IC50 values) of two representative quinoxaline-based inhibitors, Compound 5c (6-chloro derivative) and Compound 5e (6-bromo derivative), compared to the lead compound 1 and a known multi-kinase inhibitor, SGI-1776 .
Table 1: Comparative IC50 Values (µM) of Quinoxaline-Based Inhibitors and an Alternative Against a Kinase Panel [1]
| Kinase Target | Quinoxaline Cpd 5c (IC50 µM) | Quinoxaline Cpd 5e (IC50 µM) | Quinoxaline Lead Cpd 1 (IC50 µM) | SGI-1776 (Alternative) (IC50 µM) |
| Pim-1 | 0.47 | 0.45 | 0.074 | 0.05 |
| Pim-2 | 0.35 | 0.36 | 2.10 | 0.15 |
| HsGSK3β | 9.98 | 5.86 | > 10 | 9.53 |
| HsCDK5/p25 | > 10 | > 10 | > 10 | 0.95 |
| HsCDK9/CyclinT | > 10 | > 10 | > 10 | 1.85 |
| HsHaspin | > 10 | > 10 | > 10 | 0.25 |
| MmCLK1 | > 10 | > 10 | > 10 | 0.35 |
| HsCK1ε | > 10 | > 10 | > 10 | 1.25 |
| RnDYRK1A | 1.57 | 1.89 | 0.27 | 0.85 |
As the data indicates, compounds 5c and 5e exhibit potent dual inhibition of Pim-1 and Pim-2 kinases with sub-micromolar IC50 values.[1] Importantly, they demonstrate high selectivity, with significantly less activity against other kinases in the panel, including GSK3β, CDKs, and others.[1] In contrast, the alternative inhibitor, SGI-1776, shows broader activity across the kinase panel.[1]
To further highlight the selectivity for Pim kinases over the closely related GSK3β, the following table provides a direct comparison.
Table 2: Pim vs. GSK3β Selectivity of Quinoxaline-Based Inhibitors
| Compound | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | GSK3β IC50 (µM) | Selectivity Ratio (GSK3β / Pim-1) | Selectivity Ratio (GSK3β / Pim-2) |
| Quinoxaline Cpd 5c | 0.47 | 0.35 | 9.98 | ~21 | ~28.5 |
| Quinoxaline Cpd 5e | 0.45 | 0.36 | 5.86 | ~13 | ~16.3 |
Experimental Protocols
The determination of enzyme inhibition is crucial for assessing the potency and selectivity of chemical compounds. The following is a detailed methodology for a common in vitro kinase assay used to generate the data presented above.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase: Recombinant human Pim-1, Pim-2, GSK3β, etc.
-
Substrate: Specific peptide substrate for each kinase.
-
ATP: Adenosine triphosphate.
-
Test Compounds: Quinoxaline derivatives and alternative inhibitors dissolved in DMSO.
-
Assay Buffer: Kinase-specific buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[2]
-
ADP-Glo™ Kinase Assay Kit (Promega):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Microplates: 384-well, low-volume, white plates.
-
Luminometer: Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the appropriate kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for each specific kinase.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[2]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration. Incubate at room temperature for 30-60 minutes.[2]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Experimental and Biological Contexts
To better understand the experimental process and the biological relevance of these inhibitors, the following diagrams are provided.
Caption: Workflow for the in vitro kinase inhibition assay.
The targeted Pim kinases are downstream effectors in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[3][4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. promega.com [promega.com]
- 3. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Quinoxaline Derivatives: A Comparative Guide to their Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant pathogens poses a significant threat to global health, creating an urgent need for the discovery and development of novel antimicrobial agents. Among the promising classes of heterocyclic compounds, quinoxaline derivatives have emerged as a versatile scaffold exhibiting a broad spectrum of biological activities, including potent antimicrobial effects against a wide range of bacteria and fungi.[1][2] This guide provides a comparative analysis of the antimicrobial performance of various quinoxaline derivatives, supported by experimental data from recent studies, to aid researchers in the design and development of new antimicrobial drugs.[3]
Quantitative Antimicrobial Activity of Quinoxaline Derivatives
The antimicrobial efficacy of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring. The following tables summarize the in vitro antimicrobial activity of a selection of recently synthesized quinoxaline derivatives, primarily measured by their Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL). A lower MIC value indicates greater potency.
Antibacterial Activity
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Quinoxalin-2(1H)-one derivatives (e.g., 4a, 7, 8a) | 0.97–62.5 µg/mL | - | 0.97–62.5 µg/mL | 0.97–62.5 µg/mL | [4] |
| Compound 5c | 16 mm (Zone of Inhibition) | 15 mm (Zone of Inhibition) | 18 mm (Zone of Inhibition) | 14 mm (Zone of Inhibition) | [1] |
| Compound 5d | 17 mm (Zone of Inhibition) | 16 mm (Zone of Inhibition) | 19 mm (Zone of Inhibition) | 15 mm (Zone of Inhibition) | [1] |
| Compound 7a | 16 mm (Zone of Inhibition) | 15 mm (Zone of Inhibition) | 18 mm (Zone of Inhibition) | 14 mm (Zone of Inhibition) | [1] |
| Compound 7c | 17 mm (Zone of Inhibition) | 16 mm (Zone of Inhibition) | 19 mm (Zone of Inhibition) | 15 mm (Zone of Inhibition) | [1] |
| Compound 4c | 14.89 mm (Zone of Inhibition) | - | 10.5 mm (Zone of Inhibition) | - | [5] |
| N-05, N-09, N-11, N-13 (Quinoxaline 1,4-di-N-oxide derivatives) | <1 µg/mL | - | - | - | [1][6] |
| Compound 2d | - | 16 µg/mL | 8 µg/mL | - | [7] |
| Compound 3c | - | 16 µg/mL | 8 µg/mL | - | [7] |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide 4e | - | - | - | - | [8] |
| Ciprofloxacin (Standard) | - | - | - | - | [9] |
Note: Some data is presented as zone of inhibition in millimeters (mm), which indicates the diameter of the area where bacterial growth is inhibited. A larger zone indicates greater antimicrobial activity.
Antifungal Activity
| Compound/Derivative | Candida albicans | Aspergillus flavus | Aspergillus fumigatus | Reference |
| Pentacyclic compound 10 | 16 µg/mL | 16 µg/mL | - | [7][10] |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide 4e | - | - | 0.24 µg/mL | [8] |
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of quinoxaline derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Substitution Pattern: The nature and position of substituents on the quinoxaline ring play a crucial role in determining the antimicrobial activity.[1][3]
-
Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups on the quinoxaline ring has been shown to enhance antibacterial activity, while electron-donating groups tend to reduce it.[1]
-
Specific Moieties: The introduction of certain functional groups, such as anilino and phenylthio groups, has been found to be crucial for antibacterial activity.[1] The hydrazone moiety has also been a key feature in many active compounds.[11]
-
Quinoxaline 1,4-di-N-oxides: This class of derivatives has demonstrated particularly potent activity, especially against anaerobic and microaerophilic bacteria.[1][6]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the antimicrobial spectrum of quinoxaline derivatives.
Determination of Minimum Inhibitory Concentration (MIC) via Micro-Broth Dilution Method
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][7]
a. Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) until they reach a standardized concentration, typically equivalent to a 0.5 McFarland standard (approximately 10^8 cells/mL for bacteria or 10^5 cells/mL for fungi).[4][12]
b. Preparation of Test Solutions:
-
Serial two-fold dilutions of the synthesized quinoxaline derivatives are prepared in the appropriate broth medium within 96-well microtiter plates.[4][7] A range of concentrations is prepared for each compound.[7]
c. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
The plates are then incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria; specific conditions for fungi).[12]
d. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][7]
Agar Disc Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.[9]
a. Media Preparation and Inoculation:
-
Sterile nutrient agar is poured into sterile Petri dishes and allowed to solidify.[1]
-
A standardized microbial suspension is uniformly spread over the surface of the agar.[1]
b. Disc Application:
-
Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 50 µg per disk).[9]
-
The impregnated discs are placed onto the surface of the inoculated agar plates.
c. Incubation and Measurement:
-
The plates are incubated under suitable conditions to allow for microbial growth.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented). A larger zone of inhibition indicates greater antimicrobial activity.[4]
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in evaluating antimicrobial activity, the following diagrams are provided.
Caption: General workflow for antimicrobial activity testing of quinoxaline derivatives.
Caption: Proposed mechanism of action for some quinoxaline derivatives via DNA gyrase inhibition.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Antimicrobial Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 3. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Quinoxaline-2-carbonyl Chloride: A Comprehensive Guide
For laboratory professionals engaged in research and development, the safe handling and disposal of reactive chemical reagents such as quinoxaline-2-carbonyl chloride are of paramount importance for ensuring personnel safety and environmental protection. As an acyl chloride, this compound is expected to be corrosive and highly reactive, particularly with moisture. Adherence to stringent disposal protocols is crucial to mitigate risks of uncontrolled reactions, chemical burns, and environmental contamination.
The fundamental principle for the disposal of this compound is its conversion into a less hazardous substance through a controlled neutralization process prior to collection by a certified hazardous waste disposal service.
Immediate Safety Precautions
Before initiating any disposal procedures, it is mandatory to wear appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles and a face shield
-
A lab coat
All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[1]
Spill Management
In the event of a spill, immediate containment is the top priority.
-
Minor Spills: For small quantities, absorb the material with a dry, inert absorbent such as sand, vermiculite, or earth.[1] Using non-sparking tools, collect the absorbed material and place it into a clearly labeled, suitable container for hazardous waste.[1]
-
Major Spills: In the case of a larger spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department for emergency response.[1]
Disposal Protocol: Neutralization
The recommended method for the disposal of this compound is a slow, controlled neutralization reaction. This process transforms the reactive acyl chloride into the less reactive sodium salt of quinoxaline-2-carboxylic acid.
Experimental Protocol for Neutralization
-
Preparation: In a chemical fume hood, place a large beaker or flask equipped with a magnetic stir bar. The container should be no more than 25% full with a cold 5-10% aqueous solution of sodium carbonate or sodium bicarbonate.[1] To manage the exothermic nature of the reaction, place the container in an ice bath.[1]
-
Addition: Slowly and carefully add the this compound to the stirring basic solution drop by drop. The rate of addition should be controlled to prevent excessive heat generation and splashing.
-
Reaction: Continue to stir the mixture for several hours after the addition is complete to ensure the complete neutralization of the acyl chloride.[1] The pH of the solution should be monitored to ensure it remains basic.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.[1]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table includes information for analogous compounds and general acyl chlorides. Researchers should always consult the specific Safety Data Sheet (SDS) for the material they are using.
| Parameter | Value | Compound/Class |
| Hazard Class | Corrosive, Moisture-Sensitive | Acyl Chlorides (general) |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, water, alcohols, amines.[2][3][4] | Acyl Chlorides (general) |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride (HCl).[4] | Chlorinated Quinoxalines |
| Neutralizing Agent | 5-10% Sodium Carbonate or Sodium Bicarbonate solution.[1] | Acyl Chlorides (general) |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Quinoxaline-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling and disposal of Quinoxaline-2-carbonyl chloride. The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment.
This compound is a reactive organic compound that requires careful handling due to its potential hazards.[1] The acyl chloride functional group makes it corrosive and reactive with moisture, likely causing irritation or burns upon contact with skin or eyes.[1] It is also expected to be a lachrymator, with vapors that can irritate the respiratory tract.[1] Reaction with water or moisture can release toxic and corrosive hydrochloric acid gas.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on recommendations for similar acyl chlorides and quinoxaline derivatives.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of damage before use and change them immediately if contaminated. |
| Eyes | Safety goggles or face shield | Chemical splash goggles that create a seal around the eyes are essential.[2] For operations with a higher risk of splashing, a full face shield should be worn in addition to goggles.[2] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum coverage. |
| Respiratory | Chemical fume hood | All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[1] |
Safety and Handling Protocol
Adherence to a standardized operational plan is critical for minimizing exposure and preventing accidents.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be performed in a designated area within a laboratory.
-
Fume Hood: Ensure a certified chemical fume hood is used for all manipulations of the compound.[1]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.
-
Incompatible Materials: Store away from water, alcohols, strong bases, and strong oxidizing agents.[3]
2. Handling Procedures:
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any dust or vapors.
-
Moisture Prevention: Use dry glassware and equipment, and handle under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent reaction with moisture.
-
Spill Management: In case of a spill, evacuate the area and prevent the spread of the material. Use an absorbent material to contain the spill, then collect it into a sealed container for disposal.[4] Ensure adequate ventilation.
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[5] Seek medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[5][6]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and other disposable labware, in a dedicated and clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste".[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for "Halogenated Organic Liquid Waste".[7] Do not mix with non-halogenated waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[8][9]
-
Disposal Method: Do not dispose of this chemical down the drain.[7] All waste must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration.[9] Contact your institution's Environmental Health and Safety (EHS) office for specific procedures.[7]
Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. Buy this compound | 54745-92-5 [smolecule.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
